PKCiota-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21N5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-methoxy-7-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-a]pyridin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C24H21N5O/c1-30-23-12-15-2-6-25-13-17(15)10-20(23)21-14-28-29-9-5-16(11-22(21)29)18-3-7-26-24-19(18)4-8-27-24/h3-5,7-12,14,25H,2,6,13H2,1H3,(H,26,27) |
InChI Key |
PHOVPHVCAJYUNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)C3=C4C=C(C=CN4N=C3)C5=C6C=CNC6=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
PKCiota-IN-2: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). This document provides a comprehensive overview of its binding mode, its impact on crucial signaling pathways, and detailed experimental protocols for its characterization.
Abstract
Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a significant therapeutic target in oncology due to its established role in promoting cancer cell proliferation, survival, and metastasis. This compound (also referred to as Compound 49 in foundational literature) is a small molecule inhibitor demonstrating high potency and selectivity for PKCι. This guide will detail the mechanism by which this compound exerts its inhibitory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PKCι. Its mechanism is centered on its ability to bind to the ATP-binding pocket of the PKCι kinase domain, thereby preventing the phosphorylation of downstream substrates.
Binding Mode
Molecular modeling and structure-activity relationship (SAR) studies have elucidated the binding mode of this compound within the PKCι active site. The inhibitor's azaindole scaffold forms key hydrogen bond interactions with the hinge region of the kinase domain, specifically with the backbone amide of Val335 and the side chain of Glu333. Further interactions with residues such as Thr395 contribute to its high affinity and selectivity. The systematic growth of a weakly bound fragment into this potent inhibitor was guided by these structural insights.[1][2]
A related inhibitor, compound 19, which shares a similar scaffold, was co-crystallized with PKCι, revealing a unique binding mode that involves interactions with the post-kinase domain (C-terminal tail) of PKCι, specifically with residues Phe552 and Asp553.[2] This provides further understanding of the potential interactions that can be exploited for designing highly selective PKCι inhibitors.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
| Parameter | Value | Description | Reference |
| IC50 (PKCι) | 2.8 nM | Half-maximal inhibitory concentration against PKCι kinase activity in a biochemical assay. | [3] |
| IC50 (PKCα) | 71 nM | Half-maximal inhibitory concentration against PKCα kinase activity, demonstrating selectivity over classical PKC isoforms. | [3] |
| IC50 (PKCε) | 350 nM | Half-maximal inhibitory concentration against PKCε kinase activity, demonstrating selectivity over novel PKC isoforms. | [3] |
| GI50 (HCCLM3 cells) | 3 µM | Half-maximal growth inhibition concentration in human hepatocellular carcinoma cells after 72 hours of treatment. | |
| GI50 (Huh-7 cells) | 1.4 µM | Half-maximal growth inhibition concentration in human hepatocellular carcinoma cells after 72 hours of treatment. |
Signaling Pathways
PKCι is a critical node in several oncogenic signaling pathways. By inhibiting PKCι, this compound disrupts these pathways, leading to anti-cancer effects.
PKCι-Par6-Rac1 Signaling Axis
In non-small cell lung cancer (NSCLC) and other cancers, PKCι forms a signaling complex with the scaffolding protein Par6 and the small GTPase Rac1.[4] This complex is crucial for cancer cell transformation, proliferation, and invasion.[4][5] this compound, by inhibiting PKCι, prevents the activation of Rac1 and its downstream effectors, such as the MEK/ERK pathway.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
PKCiota-IN-2: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKCiota-IN-2, also known as compound 49, is a potent and selective small molecule inhibitor of Protein Kinase C iota (PKCι). PKCι is an atypical member of the PKC family of serine/threonine kinases that has been identified as a key oncogene in a variety of human cancers. Its overexpression and hyperactivity are linked to tumor cell proliferation, survival, invasion, and metastasis. This technical guide provides an in-depth overview of the function of this compound, including its inhibitory activity, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support its use as a critical research tool in cancer biology and drug discovery.
Core Function and Inhibitory Profile
This compound was identified through fragment-based drug discovery as a highly potent inhibitor of PKCι.[1] Its primary function is to block the catalytic activity of PKCι, thereby inhibiting the phosphorylation of its downstream substrates.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against PKCι and other related kinases.
| Kinase Target | IC50 (nM) |
| PKCι | 2.8 |
| PKCα | 71 |
| PKCε | 350 |
| Data sourced from Kwiatkowski et al., 2018.[1] |
As the data indicates, this compound demonstrates significant selectivity for PKCι over other PKC isoforms, such as the classical PKCα and the novel PKCε.
Mechanism of Action: Targeting the PKCι Signaling Axis
PKCι exerts its oncogenic effects through the activation of several downstream signaling pathways. A critical pathway involves the formation of a complex with the scaffolding protein Par6, which in turn leads to the activation of the small GTPase Rac1. Activated Rac1 then triggers a cascade including Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK), promoting cell proliferation and transformation.
This compound, by directly inhibiting the kinase activity of PKCι, prevents the initial phosphorylation events required for the activation of this signaling cascade. This leads to a downstream blockade of Rac1 activation and subsequent inhibition of the MEK/ERK pathway.
Signaling Pathway Diagram
Experimental Protocols
Biochemical Assay for PKCι Kinase Activity (IC50 Determination)
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against PKCι.
Materials:
-
Recombinant human PKCι enzyme
-
PKCι substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare a reaction mixture containing the PKCι enzyme and its substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Assessing the Impact of this compound on Rac1 Activation
This workflow describes the steps to investigate the effect of this compound on the activation of Rac1 in a cellular context.
In-vitro Rac1 Activation Assay (Pulldown Method)
This protocol details the pulldown assay to specifically isolate and quantify the active, GTP-bound form of Rac1.
Materials:
-
PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (same as lysis buffer but with a lower concentration of NP-40, e.g., 0.1%)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound and/or stimuli as described in the workflow.
-
Lyse the cells on ice with cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the clarified lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 that was pulled down.
-
Analyze a separate aliquot of the total cell lysate to determine the total Rac1 levels for normalization.
-
Detect the signal using a chemiluminescence imaging system.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PKCι in cancer biology. Its high potency and selectivity make it an excellent tool for in vitro and cell-based assays. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to a better understanding of PKCι-driven oncogenesis and the development of novel therapeutic strategies.
References
PKCiota-IN-2: A Technical Guide to its Discovery and Preclinical Development
This document provides a comprehensive technical overview of the discovery and development of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and methodologies associated with this compound.
Introduction to PKCι as a Therapeutic Target
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and has emerged as a significant target in oncology. Elevated expression and activity of PKCι have been implicated in the progression of various cancers, including ovarian and colon cancer.[1][2] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, and metastasis.[3] Specifically, PKCι has been shown to be involved in the PI3K/cyclin E pathway in ovarian tumorigenesis and collaborates with PKCβII to drive colon tumor formation and progression.[1][2] The development of selective inhibitors for PKCι is therefore a promising therapeutic strategy.
Discovery of this compound
This compound, also known as Compound 49, was identified through a fragment-based drug discovery (FBDD) approach. This methodology involves screening libraries of low-molecular-weight fragments to identify those that bind to the target protein. These initial hits are then optimized through medicinal chemistry efforts to generate more potent and selective lead compounds.
Experimental Protocol: Fragment-Based Screening
The primary screening cascade for the identification of initial fragment hits typically involves a combination of biophysical and biochemical assays. A generalized workflow for such a screen is outlined below.
In Vitro Characterization
This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and anti-proliferative activity.
Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of PKC isoforms. The compound demonstrated high potency for PKCι with an IC50 of 2.8 nM.[4][5] It also exhibited selectivity over other PKC isoforms, with IC50 values of 71 nM for PKC-α and 350 nM for PKC-ε.[4][5]
| Kinase Target | IC50 (nM) |
| PKCι | 2.8 |
| PKC-α | 71 |
| PKC-ε | 350 |
Experimental Protocol: Kinase Inhibition Assay
The IC50 values were likely determined using a radiometric or fluorescence-based in vitro kinase assay. A typical protocol would involve:
-
Reagents and Buffers: Purified recombinant human PKCι, PKC-α, and PKC-ε enzymes, a suitable substrate (e.g., a specific peptide), ATP (with a radiolabel like ³²P or ³³P, or in a system with a fluorescent readout), and a kinase assay buffer.
-
Assay Procedure:
-
A dilution series of this compound is prepared.
-
The inhibitor, enzyme, and substrate are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Anti-proliferative Activity
The effect of this compound on cell growth was evaluated in human hepatocellular carcinoma cell lines. The compound showed anti-proliferative effects with GI50 values of 1.4 µM in Huh-7 cells and 3 µM in HCCLM3 cells after 72 hours of treatment.[4]
| Cell Line | GI50 (µM) |
| Huh-7 | 1.4 |
| HCCLM3 | 3 |
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
The GI50 values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: Huh-7 and HCCLM3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
PKCι is a key downstream effector of the PI3K signaling pathway. Its activation contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis. This compound, by inhibiting the kinase activity of PKCι, is expected to modulate these downstream events.
Preclinical Development and Future Directions
The discovery of this compound represents a significant step in the development of targeted therapies against PKCι-driven cancers. The available in vitro data demonstrates its high potency and selectivity, as well as its ability to inhibit the growth of cancer cells.
Further preclinical development would typically involve:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of human cancers (xenografts).
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology studies: Assessing the safety profile of this compound in preclinical models.
As of the latest available information, there are no public records of this compound entering clinical trials. The progression to clinical studies would be contingent on the successful outcome of comprehensive in vivo preclinical evaluations.
References
- 1. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C betaII and PKCiota/lambda: collaborating partners in colon cancer promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metastasis - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
PKCiota-IN-2: A Selective Inhibitor of Protein Kinase C Iota
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKCι in various diseases, particularly cancer.
Introduction to PKCι
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and functions as a critical signaling node in numerous cellular processes, including cell proliferation, survival, and polarity. Aberrant PKCι activity has been strongly implicated in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and ovarian cancer.[1][2] Its role as an oncogene makes it an attractive target for the development of novel cancer therapeutics.[1]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PKCι.[3] Developed through fragment-based drug discovery, this compound offers a valuable tool for investigating the biological functions of PKCι and serves as a promising lead for the development of targeted therapies.[4]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified against PKCι and other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PKCι | 2.8 |
| PKC-α | 71 |
| PKC-ε | 350 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, often originating from fragment-based chemical synthesis approaches. A general procedure involves the coupling of key heterocyclic intermediates. For a detailed, step-by-step synthesis protocol, readers are referred to the primary literature by Kwiatkowski, J., et al. in the Journal of Medicinal Chemistry, 2018.[4]
PKCι Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound against PKCι is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[1][5]
Protocol Overview:
-
Kinase Reaction:
-
A reaction mixture is prepared containing PKCι enzyme, the substrate, ATP, and the lipid activator in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[6]
-
This compound, at varying concentrations, is added to the reaction mixture. A DMSO control is also included.
-
The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 20 minutes).[6]
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.[6][7]
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[6][7] This step usually involves a 30-minute incubation at room temperature.[6]
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Kinase Selectivity Profiling
To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of other kinases. This is crucial to identify potential off-target effects.[5]
General Workflow:
-
Panel Selection: A broad panel of kinases representing different branches of the human kinome is selected.[5]
-
High-Throughput Screening: this compound is screened against the kinase panel at a fixed concentration to identify potential off-target interactions.
-
Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Score Calculation: The selectivity can be quantified using various metrics, such as the ratio of IC50 values for off-target kinases to the IC50 for PKCι.
Signaling Pathways and Experimental Workflows
PKCι Signaling Pathway in Cancer
PKCι is a key downstream effector of several oncogenic signaling pathways, including the Ras-Raf-MEK-ERK pathway.[8] In non-small cell lung cancer, for example, PKCι plays a crucial role in promoting cell survival and proliferation.[2] The following diagram illustrates a simplified PKCι signaling cascade and the point of inhibition by this compound.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
role of PKCiota in cancer signaling pathways
An In-depth Technical Guide to the Role of Protein Kinase C Iota (PKCι) in Cancer Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a bona fide human oncogene, playing a pivotal role in the initiation, progression, and metastasis of numerous cancers.[1][2] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol.[3] Overexpression and gene amplification of PKCι are common in various malignancies, including non-small cell lung cancer (NSCLC), pancreatic, ovarian, and colon cancers, often correlating with poor patient prognosis.[1][4] PKCι functions as a critical node in several oncogenic signaling cascades, most notably downstream of Ras.[2] It drives cancer cell proliferation, survival, and invasion by activating key effector pathways such as the Rac1-MEK-ERK axis and the NF-κB survival pathway.[2][5] Its interaction with the Par6 polarity protein is crucial for its roles in transformed growth and invasion.[1][6] The well-defined role of PKCι in tumorigenesis makes it a compelling target for novel cancer therapeutics, with inhibitors like aurothiomalate showing promise in clinical evaluation.[1][6] This document provides a comprehensive technical overview of the core signaling pathways governed by PKCι, quantitative data on its prevalence, and detailed experimental protocols for its study.
PKCι as a Human Oncogene: Overexpression and Gene Amplification
Accumulating evidence substantiates the classification of PKCι as a human oncogene.[2] Its gene, PRKCI, is located on chromosome 3q26, a region frequently amplified in human cancers, particularly squamous cell carcinomas.[1] This gene amplification is a primary mechanism driving the overexpression of the PKCι protein observed in a multitude of tumors.[5] Functional studies confirm that PKCι is essential for the transformed phenotype of cancer cells in lung, pancreas, ovary, prostate, colon, and brain cancers.[1][6]
Data Presentation: PKCι Expression and Amplification in Human Cancers
The following table summarizes quantitative data regarding the alteration of PKCι in various human cancers.
| Cancer Type | Alteration | Frequency / Observation | Clinical Significance | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Gene Amplification | 36% of tumors examined | Drives PKCι overexpression. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpression | Observed in the majority of NSCLCs. | Associated with poor survival. | [7] |
| Ovarian Cancer (Serous) | Gene Amplification & Overexpression | Markedly increased and mislocalized in all serous ovarian cancers. | Associated with decreased overall survival in non-serous types. | [7] |
| Colon Cancer | Overexpression | Frequently observed. | Required for oncogenic Kras-mediated carcinogenesis. | [2][3] |
| Pancreatic Cancer | Overexpression | Frequently observed. | High expression predicts poor survival. | [3][8] |
| Prostate Cancer | Overexpression | Observed in invasive prostate cancer. | Inhibition promotes apoptosis. | [3][8] |
| Glioblastoma | Overexpression | Observed in patient-derived glioblastoma stem-like cells. | Associated with proliferation, survival, and invasion. | [9] |
Core Signaling Pathways Involving PKCι
PKCι is a central transducer in multiple signaling pathways that are fundamental to the malignant phenotype.[5] It is activated by upstream oncogenes like Ras and, in turn, modulates downstream effectors that control cell growth, survival, and motility.[1][2]
The PKCι → Rac1 → MEK → ERK Pathway: Driving Transformed Growth
A canonical oncogenic pathway driven by PKCι involves the sequential activation of Rac1, p21-activated kinase (PAK), and the MEK-ERK cascade.[5] This pathway is critical for transformed growth and is a key mechanism through which oncogenic Ras exerts its effects.[2] PKCι is positioned downstream of Ras and upstream of Rac1, a small GTPase that, when activated, triggers the PAK-MEK-ERK signaling axis to drive proliferation.[1][5] This signaling cascade is not only crucial in cancers with Ras mutations but also in those with PRKCI gene amplification without mutant Ras.[1]
Caption: The PKCι-Rac1-MEK-ERK signaling axis in cancer cell proliferation.
The PKCι-Par6 Complex: Regulating Invasion and Polarity
The transforming activity of PKCι is critically dependent on its N-terminal PB1 domain, which facilitates protein-protein interactions.[5] A key interaction is with the cell polarity protein Par6. The oncogenic PKCι-Par6 complex is central to transformed growth and invasion.[1][6] This complex can recruit other proteins, such as the Rho-GEF Ect2, to activate Rac1 and promote cytoskeletal rearrangements necessary for cell motility and invasion.[3]
Caption: Formation and function of the oncogenic PKCι-Par6 complex.
PKCι in Cell Survival and Chemoresistance
PKCι also promotes cancer cell survival and confers resistance to apoptosis induced by chemotherapeutic agents.[2] The mechanisms are diverse and cell-type specific. In chronic myeloid leukemia (CML) and prostate cancer cells, PKCι activates the canonical NF-κB pathway, a key pro-survival signaling route.[1] In NSCLC cells, PKCι can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting survival.[1] This anti-apoptotic role contributes significantly to chemoresistance.[2]
Caption: PKCι-mediated cell survival and chemoresistance pathways.
Appendix: Experimental Methodologies
This section details standardized protocols for key experiments used to investigate PKCι function.
A.1. In Vitro Kinase Assay for PKCι Activity
This protocol is designed to measure the phosphotransferase activity of PKCι, typically using a specific peptide substrate and radiolabeled ATP.
Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide by PKCι. The phosphorylated peptide is then separated from the remaining [γ-³²P]ATP and measured using a scintillation counter.[10]
Materials:
-
Purified active PKCι enzyme or immunoprecipitated PKCι
-
PKC Substrate Peptide (e.g., QKRPSQRSKYL)
-
PKC Lipid Activator (Phosphatidylserine/Diacylglycerol)
-
Assay Dilution Buffer (ADB)
-
[γ-³²P]ATP
-
Magnesium/ATP Cocktail
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Counter
Protocol:
-
Reagent Preparation: Thaw all components on ice. Sonicate the Lipid Activator for at least one minute before use. Prepare the final Mg²⁺/[γ-³²P]ATP working solution.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order: 10 µL Substrate Cocktail, 10 µL Lipid Activator, 10 µL enzyme preparation (e.g., purified PKCι), and other necessary buffers to the desired volume.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture. Vortex gently.
-
Incubation: Incubate the reaction tubes in a 30°C water bath for 10-20 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Stop Reaction & Spotting: Stop the reaction by transferring a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the ³²P radioactivity using a scintillation counter.
Caption: Standard experimental workflow for an in vitro PKCι kinase assay.
A.2. siRNA-Mediated Knockdown of PKCι
This protocol describes the use of small interfering RNA (siRNA) to transiently silence the expression of the PRKCI gene in cultured cancer cells to assess its functional role.
Principle: A synthetic siRNA duplex homologous to a target sequence within the PKCι mRNA is introduced into cells. This leads to the degradation of the target mRNA by the RNA-induced silencing complex (RISC), resulting in reduced PKCι protein expression.
Materials:
-
Validated siRNA targeting human PRKCI mRNA
-
Non-targeting (scrambled) control siRNA
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
Cell culture medium and supplements
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar reduced-serum medium
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, Trizol for qPCR)
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium such that they reach 50-70% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
In one tube, dilute the PKCι siRNA (or control siRNA) in Opti-MEM. Mix gently.
-
In a separate tube, dilute the transfection reagent in Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal time will allow for mRNA and protein turnover.
-
Validation of Knockdown: Harvest the cells. Lyse a portion of the cells to prepare protein lysates for Western blotting to confirm the reduction of PKCι protein levels. Alternatively, extract RNA for qPCR analysis to measure the reduction in PRKCI mRNA.
-
Functional Assays: Use the remaining cells with confirmed PKCι knockdown to perform functional assays, such as soft agar assays for anchorage-independent growth, transwell assays for invasion, or cell viability assays to assess chemoresistance.[1]
Caption: Experimental workflow for siRNA-mediated knockdown of PKCι.
References
- 1. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTEIN KINASE C IN CANCER: THE TOP FIVE UNANSWERED QUESTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the oncogenic protein kinase Cι signalling pathway for the treatment of cancer | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
The Role of PKCiota-IN-2 in Ovarian Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Protein Kinase C iota (PKCι) as a therapeutic target in ovarian cancer, with a specific focus on the potent inhibitor PKCiota-IN-2. Due to the limited availability of specific preclinical data for this compound in ovarian cancer models, this document also incorporates data and protocols from studies on other PKCι inhibitors, such as ICA-1S, to provide a broader context and practical experimental guidance.
Introduction: PKCι as a Target in Ovarian Cancer
Ovarian cancer remains the most lethal gynecological malignancy, often diagnosed at advanced stages with high rates of recurrence and chemoresistance. Atypical protein kinase C iota (PKCι), encoded by the PRKCI gene, has emerged as a significant oncogene in several cancers, including high-grade serous ovarian cancer (HGSOC).[1] Overexpression of PKCι in ovarian tumors is linked to poor prognosis and is often a result of gene amplification.[1][2] It plays a crucial role in tumor initiation, progression, and the maintenance of a chemoresistant phenotype.[2]
PKCι is implicated in key signaling pathways that drive ovarian tumorigenesis, making it an attractive target for therapeutic intervention. Inhibition of PKCι has been shown to decrease proliferation, induce a G1 cell cycle arrest, and significantly prolong overall survival in xenograft mouse models of serous ovarian cancer.[3]
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of PKCι. While specific data on its efficacy in ovarian cancer cell lines is not yet publicly available, its high potency in biochemical assays suggests its potential as a valuable research tool and a lead compound for drug development.
Quantitative Data
The following table summarizes the known in vitro inhibitory activity of this compound and provides comparative data for another PKCι inhibitor, ICA-1S, which has been evaluated in ovarian cancer cell lines.
| Compound | Target | Assay Type | IC50 | Ovarian Cancer Cell Line | Reference |
| This compound | PKCι | Biochemical | 2.8 nM | Not Reported | N/A |
| PKCα | Biochemical | 71 nM | Not Reported | N/A | |
| PKCε | Biochemical | 350 nM | Not Reported | N/A | |
| ICA-1S | PKCι | Cell Proliferation | 15 µM | ES-2 | [2] |
| PKCι | Cell Proliferation | 25 µM | HEY-T30 | [2] | |
| PKCι | Cell Proliferation | 45 µM | OVCAR-3 | [2] |
Key Signaling Pathways Involving PKCι in Ovarian Cancer
PKCι exerts its oncogenic functions in ovarian cancer through its involvement in multiple signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound and for identifying potential biomarkers of response.
PI3K/PKCι/Cyclin E Pathway
Research has identified a critical signaling axis involving Phosphoinositide 3-kinase (PI3K), PKCι, and Cyclin E.[3] In this pathway, PI3K acts as an upstream activator of PKCι. Activated PKCι, in turn, promotes the deregulation of Cyclin E, a key regulator of the cell cycle, leading to increased proliferation and tumorigenesis.[1][3]
PKCι-SOX2-HIPPO/YAP1 Pathway
Preliminary studies suggest that PKCι also drives a chemoresistant phenotype in ovarian cancer through a novel signaling pathway involving SOX2 and the HIPPO/YAP1 cascade. This pathway is particularly active in chemoresistant tumor-initiating cells.
Experimental Protocols for Evaluating PKCι Inhibitors
The following protocols are adapted from studies on the PKCι inhibitor ICA-1S in ovarian cancer cell lines and provide a framework for evaluating the efficacy of this compound.[2]
Cell Proliferation Assay (WST-1)
This assay is used to determine the effect of a PKCι inhibitor on the proliferation of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., ES-2, HEY-T30, OVCAR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other inhibitor)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the PKCι inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to assess the effect of the inhibitor on the expression and phosphorylation of PKCι and downstream signaling proteins.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
Protein lysis buffer
-
Primary antibodies (e.g., anti-PKCι, anti-phospho-PKCι, anti-Cyclin E, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Normalize protein expression to a loading control like β-actin.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of PKCι inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Ovarian cancer cells (e.g., IGROV, OVCAR-3)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intraperitoneally inject ovarian cancer cells into mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the PKCι inhibitor or vehicle control according to the desired dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion and Future Directions
This compound is a highly potent inhibitor of PKCι with significant potential for advancing ovarian cancer research and drug development. While direct preclinical data in ovarian cancer models are currently limited, the established oncogenic role of PKCι in this disease provides a strong rationale for its investigation. The experimental protocols outlined in this guide, adapted from studies with other PKCι inhibitors, offer a robust framework for characterizing the biological effects of this compound in ovarian cancer.
Future research should focus on:
-
Evaluating the efficacy of this compound in a panel of ovarian cancer cell lines with varying genetic backgrounds.
-
Determining the in vivo efficacy of this compound in orthotopic and patient-derived xenograft (PDX) models of ovarian cancer.
-
Identifying biomarkers that predict sensitivity or resistance to PKCι inhibition.
-
Investigating the potential of combining this compound with standard-of-care chemotherapies or other targeted agents to overcome drug resistance.
By systematically addressing these research questions, the full therapeutic potential of targeting PKCι with potent inhibitors like this compound can be realized in the fight against ovarian cancer.
References
PKCι-IN-2: A Potent Inhibitor of Atypical Protein Kinase C Iota with Therapeutic Potential in Colon Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Kinase C iota (PKCι), an atypical serine/threonine kinase, has emerged as a significant driver of colorectal cancer (CRC) progression, metastasis, and chemoresistance. Its overexpression is correlated with poor patient outcomes, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of PKCι-IN-2, a highly potent and selective small molecule inhibitor of PKCι. While direct studies of PKCι-IN-2 in colon cancer cell lines are not yet publicly available, this guide synthesizes the known biochemical properties of the inhibitor with the established oncogenic roles of its target in CRC. We present potential experimental frameworks and detail the signaling pathways PKCι-IN-2 is expected to modulate in colon cancer cells, providing a roadmap for future preclinical investigations.
Introduction: The Role of PKCι in Colon Cancer
Protein Kinase C iota (PRKCI) is a member of the atypical PKC subfamily, playing a crucial role in regulating cell polarity, proliferation, and survival. In the context of colorectal cancer, elevated expression and activity of PKCι have been demonstrated to be key factors in tumorigenesis and disease progression.[1][2] PKCι is a downstream effector of Ras signaling, a pathway frequently mutated in CRC, and contributes to K-Ras-mediated transformation.[2]
High PKCι expression is associated with advanced clinical stage, metastasis, and resistance to standard chemotherapeutic agents such as oxaliplatin.[1][3][4] Mechanistically, PKCι promotes colon cancer metastasis by phosphorylating and stabilizing Tgfbr1, thereby activating the TGF-β signaling pathway which is a known driver of the epithelial-to-mesenchymal transition (EMT).[4] Furthermore, PKCι signaling is implicated in the regulation of cell cycle dynamics, migratory capacity, and anti-apoptotic pathways.[1][2] Given its central role in CRC pathology, the development of potent and selective PKCι inhibitors represents a promising therapeutic strategy.
PKCι-IN-2: A Potent and Selective Inhibitor
PKCι-IN-2 (also referred to as Compound 49) is a novel, potent small molecule inhibitor of PKCι that emerged from a fragment-based drug discovery campaign.[5] Its high affinity and selectivity for PKCι make it a valuable tool for elucidating the specific functions of this kinase and a strong candidate for further preclinical and clinical development.
Biochemical Potency and Selectivity
The inhibitory activity of PKCι-IN-2 has been characterized through in vitro biochemical assays. The key quantitative data are summarized in the table below.
| Target | IC50 (nM) | Reference |
| PKCι | 2.8 | [5] |
| PKC-α | 71 | [5] |
| PKC-ε | 350 | [5] |
Table 1: In vitro inhibitory potency of PKCι-IN-2 against PKC isoforms.
The data clearly demonstrates the high potency of PKCι-IN-2 for its primary target, PKCι, with an IC50 value in the low nanomolar range. While it exhibits some off-target activity against other PKC isoforms, it maintains a significant selectivity window, particularly when compared to PKC-ε.
Anticipated Effects of PKCι-IN-2 on Colon Cancer Cells
Based on the established roles of PKCι in colorectal cancer, the potent inhibition of this kinase by PKCι-IN-2 is anticipated to have significant anti-tumor effects. While direct experimental data on colon cancer cells is pending, we can extrapolate the likely outcomes based on existing research on PKCι knockdown and the use of other, less potent, aPKC inhibitors.
Inhibition of Proliferation and Survival
PKCι is known to promote cell proliferation and survival in colon cancer. Therefore, treatment with PKCι-IN-2 is expected to lead to a dose-dependent decrease in the viability of colon cancer cells. A related compound, PKCiota-IN-1, has demonstrated anti-proliferative activity in hepatocellular carcinoma cell lines with GI50 values in the low micromolar range.[6]
| Cell Line | Compound | GI50 (µM) | Reference |
| HCCLM3 | PKCiota-IN-1 | 6.6 | [6] |
| Huh-7 | PKCiota-IN-1 | 3.3 | [6] |
Table 2: Anti-proliferative activity of a related PKCι inhibitor, PKCiota-IN-1, in liver cancer cells.
Induction of Apoptosis
By inhibiting the pro-survival signaling mediated by PKCι, PKCι-IN-2 is likely to induce apoptosis in colon cancer cells. This can be quantified by assays such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Reversal of Epithelial-to-Mesenchymal Transition (EMT) and Inhibition of Metastasis
Given the role of PKCι in activating the TGF-β pathway and promoting EMT,[4] inhibition by PKCι-IN-2 is expected to reverse the EMT phenotype. This would be characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin). Functionally, this should translate to a reduction in the migratory and invasive capacity of colon cancer cells.
Proposed Experimental Protocols
To validate the therapeutic potential of PKCι-IN-2 in colorectal cancer, a series of in vitro experiments are proposed. The following are detailed methodologies for key assays.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed colon cancer cells (e.g., HCT116, SW480, LoVo) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of PKCι-IN-2 in complete growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed colon cancer cells in a 6-well plate and treat with PKCι-IN-2 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing detached cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC-positive, PI-negative cells are in early apoptosis, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PKCι signaling pathway.
-
Protein Extraction: Treat colon cancer cells with PKCι-IN-2 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Tgfbr1, Tgfbr1, E-cadherin, Vimentin, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PKCι in colon cancer and a typical experimental workflow for evaluating the effects of PKCι-IN-2.
PKCι Signaling Pathway in Colon Cancer Metastasis
References
- 1. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer | springermedizin.de [springermedizin.de]
- 2. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Prkci promotes colorectal cancer metastasis by phosphorylating and stabilizing Tgfbr1 to activate TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the PKCι-IN-2 and Rac1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Protein Kinase C iota (PKCι)-Rac1 signaling pathway, a critical axis in cancer cell proliferation, migration, and invasion. It details the mechanism of action of PKCι-IN-2, a potent and selective inhibitor of PKCι, and provides methodologies for studying this pathway.
Introduction to the PKCι-Rac1 Signaling Axis
Protein Kinase C iota (PKCι), an atypical member of the PKC family, is a key regulator of cellular processes, and its aberrant expression is implicated in various cancers. One of the well-established downstream effectors of PKCι is the Rho family GTPase, Rac1. The activation of Rac1 by PKCι initiates a signaling cascade that promotes cytoskeletal rearrangements, leading to enhanced cell motility and invasion, hallmarks of metastatic cancer. This pathway is a promising target for therapeutic intervention.
PKCι-IN-2: A Potent Inhibitor of the PKCι-Rac1 Pathway
PKCι-IN-2 is a small molecule inhibitor that demonstrates high potency and selectivity for PKCι. Understanding its quantitative profile is crucial for its application in research and drug development.
Data Presentation: Quantitative Profile of PKCι-IN-2
| Parameter | Target | Value | Reference |
| IC50 | PKCι | 2.8 nM | [1][2] |
| PKC-α | 71 nM | [1][2] | |
| PKC-ε | 350 nM | [1][2] | |
| GI50 | HCCLM3 (Human Hepatocellular Carcinoma) | 3 µM | |
| Huh-7 (Human Hepatocellular Carcinoma) | 1.4 µM |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 (growth inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.
The PKCι-Rac1 Signaling Pathway
PKCι activates Rac1 through a multi-protein complex involving Partitioning defective 6 (Par6) and the Guanine Nucleotide Exchange Factor (GEF), Ect2. This activation leads to downstream signaling through effectors like p21-activated kinase 1 (PAK1) and the WAVE regulatory complex, culminating in actin polymerization and cell migration.
Mandatory Visualization: PKCι-Rac1 Signaling Pathway Diagram```dot
Caption: A typical workflow for evaluating the effects of PKCι-IN-2 on the Rac1 signaling pathway.
Conclusion
The PKCι-Rac1 signaling pathway is a critical driver of cancer progression, and PKCι-IN-2 represents a valuable tool for its investigation and a potential lead for therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the intricacies of this pathway and to evaluate the efficacy of novel inhibitors. Further research into the precise molecular interactions within the PKCι-Par6-Ect2 complex and the identification of additional downstream effectors of Rac1 will continue to refine our understanding and open new avenues for targeted cancer therapies.
References
Unveiling the Potential of PKCι Inhibition: A Technical Guide to Preliminary Studies with PKCiota-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational data and experimental context surrounding the potent and selective Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2. While comprehensive preliminary studies on this specific compound are not extensively published, this document consolidates the available quantitative data, outlines relevant experimental protocols informed by research on the PKCι target, and visualizes the key signaling pathways implicated in PKCι's oncogenic roles. This guide serves as a critical resource for investigators designing and executing preclinical research with this compound.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its inhibitory potency (IC50) against PKCι and other related kinases. This information is crucial for determining appropriate in vitro concentrations and understanding the inhibitor's selectivity profile.
| Compound | Target Kinase | IC50 (nM) | Citation |
| This compound | PKCι | 2.8 | [1][2] |
| PKC-α | 71 | [1][2] | |
| PKC-ε | 350 | [1][2] | |
| This compound formic | PKCι | 2.8 | [1] |
| PKC-α | 71 | [1] | |
| PKC-ε | 350 | [1] |
Note: The formic acid salt of this compound exhibits comparable biological activity to the free form, with the salt form generally offering enhanced water solubility and stability.[2]
Key Signaling Pathways Involving PKCι
PKCι is a critical node in several signaling pathways that drive cancer progression, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer. Understanding these pathways is essential for designing mechanistic studies with this compound.
Caption: The PI3K/PKCι/Cyclin E signaling pathway is a key driver of tumorigenesis in ovarian cancer.[3]
Caption: The PKCι-PAK1 signaling axis is a critical pathway in non-small cell lung cancer (NSCLC).[4]
Experimental Protocols
While specific protocols detailing the use of this compound are not publicly available, the following methodologies are standard for characterizing the effects of PKCι inhibition and can be adapted for use with this compound.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against PKCι and other kinases.
Methodology:
-
Utilize a recombinant kinase, such as recombinant PKC-θ, in a kinase activity kit.
-
Co-incubate a fixed concentration of the kinase (e.g., 5 ng) with a serial dilution of this compound in a substrate-coated plate for a short duration (e.g., 15 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
After the reaction, add a phosphor-substrate antibody, followed by a secondary antibody-HRP conjugate and a TMB substrate, with wash steps in between.
-
Add a stop solution and measure the absorbance at 450 nm using a spectrophotometer.[5]
-
Calculate the IC50 value by plotting the inhibitor concentration versus the normalized response using a non-linear regression model.[5]
Caption: A generalized workflow for an in vitro kinase activity assay.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on cancer cell growth and survival.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., IGROV, OVCAR-3 for ovarian cancer; NSCLC cell lines for lung cancer) in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
WST-1/MTT Assay: Add WST-1 or MTT reagent to each well and incubate. Measure the absorbance to determine the number of viable cells.[5]
-
Colony Formation Assay: Seed cells at a low density and treat with the inhibitor. After a longer incubation period (e.g., 1-2 weeks), stain the colonies and count them to assess long-term survival.[4]
-
Western Blotting
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the PKCι signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-PKCι, total PKCι, Cyclin E, phospho-PAK1, total PAK1, phospho-AKT, total AKT).[4]
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) into the appropriate location (e.g., mammary glands) of immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~50 mm³).[5]
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (route and dose to be determined by pharmacokinetic studies) and a vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.[5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a highly potent inhibitor of PKCι with a favorable selectivity profile. The experimental protocols and pathway information provided in this guide, derived from the broader research on PKCι, offer a solid foundation for initiating preclinical investigations with this compound. Future studies should aim to further elucidate the specific cellular and in vivo effects of this compound to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Targeting of Protein Kinase C (PKC)-θ Nuclear Translocation Reduces Mesenchymal Gene Signatures and Reinvigorates Dysfunctional CD8+ T Cells in Immunotherapy-Resistant and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
PKCiota-IN-2: A Technical Guide for Kinase Biology Research
Introduction
Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a significant oncogene, playing a crucial role in the growth, invasion, and survival of cancer cells.[1][2] Its involvement in various oncogenic signaling pathways makes it an attractive therapeutic target.[2][3] PKCiota-IN-2 is a potent and selective small molecule inhibitor of PKCι, serving as a critical tool for elucidating the kinase's function in cellular processes and for exploring its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, relevant experimental protocols, and visualizations of its mechanism of action and associated signaling pathways.
Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The quantitative data are summarized below for clarity and comparison.
Table 1: Biochemical Activity of this compound
| Target Kinase | Metric | Value (nM) | Reference |
|---|---|---|---|
| PKC-ι | IC50 | 2.8 | [4][5][6] |
| PKC-α | IC50 | 71 | [4][5][6] |
| PKC-ε | IC50 | 350 |[4][5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Metric | Value (µM) | Assay | Reference |
|---|---|---|---|---|
| Huh-7 | GI50 | 1.4 | CellTiter-Glo | [4] |
| HCCLM3 | GI50 | 3 | CellTiter-Glo |[4] |
Signaling Pathways and Mechanism of Action
PKCι is a key node in multiple signaling cascades that drive cell proliferation and survival.[7][8] It is often activated downstream of growth factor receptors and the PI3K pathway. Once active, PKCι can phosphorylate a variety of substrates, leading to the activation of pathways such as the Rac1/PAK1/MEK/ERK cascade, which is critical for transformed growth.[7][8][9] this compound exerts its effect by directly inhibiting the catalytic activity of PKCι, thereby blocking these downstream oncogenic signals.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are generalized protocols for key experiments used to characterize this compound.
1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PKCι. Commercial kits, such as the HTScan® PKCι Kinase Assay Kit, provide a standardized method.[10]
-
Objective: To determine the IC50 value of this compound against PKCι kinase.
-
Materials: Recombinant human PKCι, biotinylated peptide substrate, ATP, kinase buffer, this compound, and a detection reagent (e.g., luminescence-based ADP detection or fluorescence-based antibody detection).[10][11]
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the PKCι enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.[11]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.[4]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cells.
-
Materials: Human cancer cell lines (e.g., Huh-7, HCCLM3), complete culture medium, 96-well plates, this compound, and CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).[4]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
-
3. Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of downstream targets of PKCι, confirming the inhibitor's mechanism of action within the cell.
-
Objective: To assess the effect of this compound on the phosphorylation of downstream proteins in the PKCι signaling pathway.
-
Materials: Cell culture reagents, this compound, lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCι), and HRP-conjugated secondary antibodies.[12][13]
-
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.[13]
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin.[14]
-
Research Workflow and Logic
The study of a kinase inhibitor like this compound follows a logical progression from biochemical characterization to cellular and, ultimately, in vivo validation. The relationship between the inhibitor and its biological effects can be visualized to understand its utility as a research tool.
References
- 1. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of protein kinase C‐iota in transformed non‐malignant RWPE‐1 cells and androgen‐independent prostate carcinoma DU‐145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTScan® PKCι Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structural Analysis of PKCι-IN-2 Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of the potent inhibitor PKCι-IN-2 to Protein Kinase C iota (PKCι), a critical oncogene implicated in numerous cancers. This document details the quantitative binding data, experimental methodologies, and the structural basis of this interaction, offering valuable insights for researchers in oncology and drug discovery.
Executive Summary
Protein Kinase C iota (PKCι) is a key signaling node in various cancer types, making it an attractive target for therapeutic intervention. The development of selective inhibitors is crucial for dissecting its biological functions and for potential clinical applications. PKCι-IN-2 has emerged as a potent and selective inhibitor of PKCι. This guide elucidates the binding characteristics of PKCι-IN-2, providing a detailed analysis of its interaction with the PKCι kinase domain. Through a combination of biochemical assays, cellular studies, and X-ray crystallography of a closely related analog, a clear picture of the inhibitor's mechanism of action is presented. This information is intended to facilitate further research into PKCι inhibition and the development of next-generation anticancer therapeutics.
Quantitative Binding and Cellular Activity
The inhibitory potency of PKCι-IN-2 and its close analog, PKCι-IN-1, has been determined through rigorous biochemical and cellular assays. The data, summarized in the tables below, highlight the high affinity and selectivity of these compounds for PKCι.
| Compound | Target | IC50 (nM)[1][2] |
| PKCι-IN-2 | PKCι | 2.8 |
| PKCα | 71 | |
| PKCε | 350 | |
| PKCι-IN-1 | PKCι | 2.7 |
| PKCα | 45 | |
| PKCε | 450 |
Table 1: Biochemical Inhibition of PKC Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of PKCι by PKCι-IN-2 and PKCι-IN-1 compared to other PKC isoforms.
| Compound | Cell Line | GI50 (µM)[2][3] |
| PKCι-IN-2 | HCCLM3 | 3.0 |
| Huh-7 | 1.4 | |
| PKCι-IN-1 | HCCLM3 | 6.6 |
| Huh-7 | 3.3 |
Table 2: Cellular Antiproliferative Activity. The half-maximal growth inhibition (GI50) values in human hepatocellular carcinoma cell lines (HCCLM3 and Huh-7) illustrate the cellular efficacy of the inhibitors.
Structural Insights into Inhibitor Binding
While a co-crystal structure of PKCι with PKCι-IN-2 is not publicly available, the structure of PKCι in complex with a closely related and potent precursor, compound 19 (PDB ID: 6ILZ), provides critical insights into the binding mode of this inhibitor class.[4][5] The analysis of this structure reveals a unique binding mechanism that extends beyond the canonical kinase hinge region.
The 2-aminopyridine moiety of the inhibitor forms key hydrogen bonds with the hinge residues Val335 and Glu333.[5] Additionally, the carbonyl oxygen of the amide linker interacts with Thr395.[5] A significant and unique feature of this binding mode is the interaction with the post-kinase domain, also known as the C-terminal tail. Specifically, the inhibitor engages with residues Phe552 and Asp553, which contributes to its high affinity and selectivity.[4][5]
Molecular modeling, which guided the structure-activity relationship (SAR) studies during the development of these inhibitors, further supports this binding hypothesis.[6] The model indicates that the inhibitor occupies the ATP-binding pocket, with specific functional groups positioned to maximize interactions with key residues, including those in the C-terminal tail.[4][5]
Signaling Pathways and Downstream Effects of PKCι Inhibition
PKCι is a central node in oncogenic signaling, promoting cell proliferation, survival, and metastasis.[7][8] Its inhibition by selective compounds like PKCι-IN-2 is expected to disrupt these pathways. Key downstream effectors of PKCι include Rac1 and NF-κB.[7] By forming a complex with Par6, PKCι activates Rac1, a small GTPase that plays a crucial role in cell motility and invasion.[7] Furthermore, PKCι can activate the NF-κB pathway, a critical regulator of inflammation and cell survival.[7]
Selective inhibition of PKCι is therefore predicted to lead to the downregulation of Rac1 and NF-κB activity, resulting in reduced cancer cell proliferation, survival, and metastatic potential. The antiproliferative effects observed in hepatocellular carcinoma cell lines are consistent with the on-target inhibition of these critical signaling pathways.
References
- 1. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PKCι Inhibitor: PKCiota-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of PKCiota-IN-2, a potent inhibitor of Protein Kinase C iota (PKCι), in various in vitro assays. The information is intended to assist researchers in designing and executing experiments to study the role of PKCι in cellular signaling pathways and to assess the efficacy of this compound as a potential therapeutic agent.
Quantitative Data Summary
This compound is a highly potent and selective inhibitor of PKCι. Its inhibitory activity has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 | 2.8 nM | In vitro Kinase Assay | PKCι | [1][2] |
| IC50 | 71 nM | In vitro Kinase Assay | PKCα | [1][2] |
| IC50 | 350 nM | In vitro Kinase Assay | PKCε | [1][2] |
| GI50 | 3 µM | Cell Proliferation Assay (CellTiter-Glo) | HCCLM3 (Human Hepatocellular Carcinoma) | Not explicitly cited |
| GI50 | 1.4 µM | Cell Proliferation Assay (CellTiter-Glo) | Huh-7 (Human Hepatocellular Carcinoma) | Not explicitly cited |
Signaling Pathway of PKCι
PKCι is a key component of multiple oncogenic signaling pathways. It can be activated by a variety of upstream signals and, in turn, modulates the activity of several downstream effectors involved in cell survival, proliferation, and migration. This compound exerts its effect by directly inhibiting the kinase activity of PKCι, thereby blocking these downstream signaling events.
Caption: PKCι signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the IC50 of this compound against purified PKCι kinase.
Experimental Workflow:
Caption: Workflow for the in vitro kinase assay using ADP-Glo™.
Materials:
-
PKCι enzyme (recombinant)
-
PKCι substrate (e.g., CREBtide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in kinase buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. It is recommended to perform a 10-point, 3-fold serial dilution.
-
-
Set up Kinase Reaction:
-
In each well of a white, opaque plate, add the following:
-
5 µL of diluted this compound or DMSO (vehicle control).
-
10 µL of a mixture containing PKCι enzyme and substrate in kinase buffer. The final concentration of the enzyme and substrate should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for PKCι.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Recommended starting concentrations range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 value.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of PKCι.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for a specific duration (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKCι (e.g., p-MARCKS, p-ERK) overnight at 4°C. Also, probe for the total protein and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein and the loading control.
-
Disclaimer: These protocols provide a general framework. The optimal concentrations of this compound, incubation times, and other experimental parameters may vary depending on the specific cell line and experimental conditions and should be determined empirically by the researcher.
References
PKCiota-IN-2: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the potent and selective Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2.
This compound is a valuable tool for investigating the role of PKCι in various cellular processes, including proliferation, survival, and tumorigenesis. With a half-maximal inhibitory concentration (IC50) of 2.8 nM for PKCι, it also exhibits inhibitory activity against PKC-α (IC50 = 71 nM) and PKC-ε (IC50 = 350 nM).[1][2] Understanding its solubility and proper handling is critical for reliable experimental outcomes.
Solubility and Storage
The solubility of this compound is a key factor in its experimental application. While highly soluble in Dimethyl Sulfoxide (DMSO), its solubility in other common laboratory solvents has not been extensively reported.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 60 mg/mL | 151.72 mM | Sonication is recommended to aid dissolution.[1] |
Note: A formic acid salt form of this compound is also available and may exhibit different solubility characteristics, potentially including enhanced water solubility and stability.[2]
Storage Recommendations:
To ensure the stability and activity of this compound, proper storage is essential.
-
Solid Form: Store the powder at -20°C for up to 3 years.[1]
-
In Solvent (Stock Solution): Store reconstituted solutions at -80°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
To facilitate dissolution, vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for utilizing this compound in cell-based experiments. Optimization of inhibitor concentration and incubation time is crucial for each specific cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or western blotting)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which should be optimized based on the specific signaling pathway and cellular response being investigated.
-
Assay Performance: Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo®) to assess the effect of this compound on cell growth.
-
Western Blotting: To analyze the phosphorylation status of PKCι substrates or other downstream signaling proteins.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine the induction of programmed cell death.
-
Gene Expression Analysis: (e.g., qRT-PCR) to investigate changes in the transcription of target genes.
-
Signaling Pathways and Experimental Workflows
PKCι Signaling Pathway
PKCι is a key node in several oncogenic signaling pathways. It can be activated by upstream signals from receptor tyrosine kinases, Ras, and PI3K. Once activated, PKCι can influence cell proliferation, survival, and invasion through various downstream effectors, including Rac1, NF-κB, and the regulation of cell cycle proteins like cyclin E.[4][5]
Caption: Simplified PKCι signaling pathway in cancer.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing PKCiota-IN-2 stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Compound Information
This compound is a valuable chemical probe for studying the biological functions of PKCι. To ensure its effective use, proper handling and storage are paramount. The formic acid salt form of this compound is often utilized due to its enhanced water solubility and stability compared to the free form.[1]
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 402.36 g/mol (formic acid salt) | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | Up to 100 mg/mL (248.53 mM) | [2] |
| 60 mg/mL (151.72 mM) | [3] | |
| Storage of Solid Form | 4°C, sealed, away from moisture and light | [2] |
| -20°C for up to 3 years | [3] | |
| Storage of Stock Solution | -80°C for 6 months to 1 year | [2][3][4] |
| -20°C for 1 month | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro kinase assays and cell-based experiments.
Materials:
-
This compound (formic acid salt)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of the compound (Molecular Weight = 402.36 g/mol ).
-
Dissolution:
-
Add the appropriate volume of high-quality, anhydrous DMSO to the solid compound. It is crucial to use newly opened or properly stored anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2]
-
For 4.02 mg of this compound, add 1 mL of DMSO.
-
-
Solubilization:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes or amber vials.[2][4]
-
Store the aliquots at -80°C for long-term storage (up to 6 months to a year) or at -20°C for short-term storage (up to 1 month).[2][3][4]
-
Protocol 2: Molarity Calculations for Stock Solution Preparation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 402.36 g/mol
Mass (g) = 0.010 mol/L x 0.001 L x 402.36 g/mol = 0.0040236 g = 4.02 mg
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing and storing this compound stock solutions and a simplified representation of the PKC signaling pathway.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
References
Application Note: PKCι-IN-2 Cell-Based Assay Design for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a significant therapeutic target in oncology.[1][2] Overexpressed in a variety of human cancers, including non-small cell lung cancer (NSCLC), ovarian, and pancreatic cancer, PKCι plays a crucial role in driving tumor cell proliferation, survival, and invasion.[1][2] Its oncogenic activity is mediated through key signaling pathways, most notably the Rac1-MEK/ERK and PI3K/cyclin E cascades.[3][4] Consequently, the development of potent and selective PKCι inhibitors is a promising strategy for cancer therapy.
PKCι-IN-2 is a potent inhibitor of PKCι with a reported IC50 of 2.8 nM in biochemical assays. This application note provides detailed protocols for a suite of cell-based assays designed to characterize the cellular activity and selectivity of PKCι-IN-2 and other potential PKCι inhibitors. These assays are essential for validating on-target activity, determining cellular potency, and assessing downstream functional effects, thereby providing a robust framework for advancing drug discovery programs targeting PKCι.
Signaling Pathways and Experimental Logic
The assays described herein are designed to probe key nodes of the PKCι signaling network. The primary signaling axes targeted for investigation are the PKCι-Rac1-MEK-ERK pathway, critical for cell proliferation and transformation, and the PKCι-Cyclin E pathway, which governs cell cycle progression.
The experimental workflow is designed to first confirm the cellular potency of the inhibitor in a cell line with high PKCι expression. Subsequently, downstream signaling events are interrogated to confirm on-target effects and elucidate the mechanism of action.
References
- 1. PKC iota promotes ovarian tumor progression through deregulation of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Rac1 Has an Opposing Effect on Induction and Maintenance of Long-Term Potentiation in Hippocampus by Acting on Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKCι-IN-2 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKCι-IN-2 is a potent and selective inhibitor of Protein Kinase C iota (PKCι), a member of the atypical PKC subfamily.[1][2][3] PKCι is a key signaling molecule implicated in various cellular processes, including cell proliferation, polarity, and migration. Its aberrant activity has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for utilizing PKCι-IN-2 in Western blot experiments to investigate its effects on PKCι signaling pathways.
Mechanism of Action
PKCι-IN-2 is an ATP-competitive inhibitor with a high affinity for the kinase domain of PKCι. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Understanding the impact of PKCι-IN-2 on specific downstream targets is crucial for elucidating its mechanism of action and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PKCι-IN-2 and its effects on downstream signaling components as determined by Western blot analysis.
Table 1: Inhibitor Specificity
| Target | IC50 (nM) | Reference |
| PKCι | 2.8 | [1][2][3] |
| PKCα | 71 | [1][2][3] |
| PKCε | 350 | [1][2][3] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Supplier | Cat. No. | Recommended Dilution |
| Phospho-PAK1 (Thr423) | Cell Signaling Technology | #2601 | 1:1000 |
| Total PAK1 | Cell Signaling Technology | #2602 | 1:1000 |
| Cyclin E | Cell Signaling Technology | #4129 | 1:1000 |
| Phospho-MARCKS (Ser152/156) | Abcam | ab133596 | 1:1000 |
| Total MARCKS | Abcam | ab52538 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:2000 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of PKCι-IN-2 on Target Phosphorylation
This protocol outlines the steps to determine the optimal concentration and treatment duration of PKCι-IN-2 for inhibiting the phosphorylation of downstream targets in a cell-based assay.
Materials:
-
PKCι-IN-2 (formic salt recommended for better solubility)[2]
-
Cell line of interest (e.g., A549, OVCAR-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Dose-Response Treatment:
-
Prepare a series of PKCι-IN-2 dilutions in complete cell culture medium (e.g., 0, 1, 10, 100, 1000 nM).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PKCι-IN-2.
-
Incubate the cells for a fixed time (e.g., 6 hours).
-
-
Time-Course Treatment:
-
Treat cells with a fixed concentration of PKCι-IN-2 (determined from the dose-response experiment, e.g., 100 nM).
-
Incubate the cells for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each target.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: PKCι signaling pathways and points of inhibition by PKCι-IN-2.
Caption: Experimental workflow for Western blot analysis using PKCι-IN-2.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for phospho-protein | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Phosphatase activity during lysis. | Ensure lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice. | |
| Poor antibody quality. | Use a validated antibody at the recommended dilution. Include a positive control. | |
| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk for phospho-antibodies. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent results | Variation in cell confluency or treatment conditions. | Maintain consistent cell culture practices and precise timing for treatments. |
| Uneven protein loading. | Accurately quantify protein concentration and load equal amounts. Use a reliable loading control for normalization. |
Conclusion
This document provides a comprehensive guide for utilizing PKCι-IN-2 in Western blot experiments. By following the detailed protocols and considering the troubleshooting advice, researchers can effectively investigate the role of PKCι in various signaling pathways and evaluate the efficacy of this potent inhibitor. The provided diagrams and quantitative data serve as valuable resources for experimental design and data interpretation.
References
- 1. Cytoplasmic Cyclin E and Phospho–Cyclin-Dependent Kinase 2 Are Biomarkers of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase-2 Controls Oligodendrocyte Progenitor Cell Cycle Progression and Is Downregulated in Adult Oligodendrocyte Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKCι-IN-2 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of PKCι-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to PKCι-IN-2
Protein Kinase C iota (PKCι) is an atypical PKC isoform that has been implicated as an oncogene in various cancers. It plays a crucial role in regulating cell growth, survival, and invasion. Notably, PKCι signaling is involved in pathways that promote epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] Inhibition of PKCι is therefore a promising therapeutic strategy for cancers where this kinase is overexpressed or hyperactivated.
PKCι-IN-2 is a potent, small-molecule inhibitor of PKCι. While specific in vivo studies detailing the administration of PKCι-IN-2 in mice are not yet widely published, data from a structurally related compound from the same fragment-based discovery program provides a strong basis for initial dosage and administration protocols.
Quantitative Data Summary
The following table summarizes the available in vivo data for a closely related PKCι inhibitor, referred to as "PKC-iota inhibitor 1," which shares the same core scaffold as PKCι-IN-2. This information can be used as a starting point for dose-ranging studies with PKCι-IN-2.
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| PKC-iota inhibitor 1 | Mice | 10 mg/kg | Intraperitoneal (i.p.) injection | Twice, with a 12-hour interval | Abolished protection against LPS-induced renal tubular injury | [2] |
Signaling Pathway and Experimental Workflow
PKCι Signaling Pathway in Cancer Progression
The following diagram illustrates a simplified signaling pathway involving PKCι that promotes cancer cell proliferation and survival.
Caption: Simplified PI3K/PDK1/PKCι signaling cascade.
Experimental Workflow for In Vivo Efficacy Studies
This workflow outlines the key steps for evaluating the efficacy of PKCι-IN-2 in a mouse xenograft model.
Caption: Workflow for a typical in vivo efficacy study.
Experimental Protocols
Formulation of PKCι-IN-2 for In Vivo Administration
Given that many kinase inhibitors are hydrophobic, a suitable vehicle is crucial for in vivo delivery. The following is a general protocol for formulating a hydrophobic small molecule inhibitor like PKCι-IN-2. Note: The optimal formulation should be determined empirically.
Materials:
-
PKCι-IN-2
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of PKCι-IN-2.
-
Dissolve the PKCι-IN-2 in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, calculate the required volumes of each component.
-
In a sterile tube, add the PEG300 to the DMSO solution of PKCι-IN-2 and mix well.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the sterile saline or PBS dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the co-solvent ratios).
Administration of PKCι-IN-2 in Mice
Recommended Starting Protocol (based on a related compound):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) for xenograft studies.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for administering small molecule inhibitors in mice.
-
Dosage: Based on the data for "PKC-iota inhibitor 1," a starting dose of 10 mg/kg is recommended. Dose-ranging studies (e.g., 5, 10, and 20 mg/kg) are advised to determine the optimal therapeutic dose and to assess for any potential toxicity.
-
Dosing Schedule: A daily or twice-daily dosing schedule is a common starting point for in vivo efficacy studies. The frequency should be optimized based on the pharmacokinetic and pharmacodynamic properties of PKCι-IN-2.
Procedure for Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the formulated PKCι-IN-2 solution.
-
Monitor the animal for any adverse reactions post-injection.
Mouse Xenograft Efficacy Study Protocol
Objective: To evaluate the anti-tumor efficacy of PKCι-IN-2 in a subcutaneous xenograft model.
Materials:
-
Cancer cell line with known PKCι expression/activity.
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Matrigel (optional, can enhance tumor take rate).
-
Calipers for tumor measurement.
-
Formulated PKCι-IN-2 and vehicle control.
Procedure:
-
Cell Culture: Culture the selected cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in sterile PBS or media at a concentration of 1 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PKCι-IN-2 low dose, PKCι-IN-2 high dose, positive control).
-
-
Treatment:
-
Administer the formulated PKCι-IN-2 or vehicle control according to the predetermined dosage and schedule (e.g., 10 mg/kg, i.p., daily).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Disclaimer
The provided protocols are intended as a guide and should be adapted and optimized by the researcher based on the specific experimental context, animal model, and the physicochemical properties of the specific batch of PKCι-IN-2 being used. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes: Determining Cell Viability upon PKCι Inhibition with the MTT Assay
These application notes provide a comprehensive protocol for assessing the effect of the Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2, on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is intended for researchers in cell biology, cancer research, and drug development.
Introduction
Protein Kinase C iota (PKCι) is an atypical PKC isoform that plays a crucial role in various cellular processes, including proliferation, survival, and migration.[1] Overexpression and hyperactivity of PKCι have been implicated in the progression of several cancers, making it a significant target for therapeutic intervention.[2][3] The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[4] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This protocol details the use of the MTT assay to quantify the cytotoxic or cytostatic effects of a specific PKCι inhibitor, this compound.
PKCι Signaling Pathways
PKCι is a key downstream effector in several major oncogenic signaling pathways. It can be activated by growth factors and oncogenes such as PI3K and Ras.[2] Once activated, PKCι signals to downstream effectors like Rac1, PAK1, and the NF-κB pathway, which are critical for promoting cell survival, proliferation, and invasion.[2][7] Inhibition of PKCι is expected to disrupt these pathways, leading to a reduction in cancer cell viability.
Caption: Simplified PKCι signaling pathway and its cellular outcomes.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 (half-maximal inhibitory concentration) of this compound.
1. Materials and Reagents
-
Cells: Appropriate cancer cell line with known or suspected PKCι expression.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[4] Filter-sterilize and store at 4°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol.[4][5]
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
2. Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
3. Detailed Procedure
Step 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[5]
Step 2: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.[6]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert MTT into visible purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[8]
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[5][8]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Control Sample - OD of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Example Data from MTT Assay with this compound Treatment (48h)
| This compound (µM) | Mean OD (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 0.1 | 1.180 | 0.070 | 94.4% |
| 1 | 0.950 | 0.065 | 76.0% |
| 5 | 0.680 | 0.050 | 54.4% |
| 10 | 0.450 | 0.040 | 36.0% |
| 25 | 0.220 | 0.030 | 17.6% |
| 50 | 0.150 | 0.025 | 12.0% |
| Medium Blank | 0.050 | 0.010 | N/A |
Troubleshooting
Table 2: Common Issues and Solutions for the MTT Assay
| Problem | Potential Cause(s) | Solution(s) |
|---|---|---|
| High background in blank wells | - Medium contains phenol red or other reducing agents.- Contamination with bacteria or yeast. | - Use phenol red-free medium for the assay.- Ensure sterile technique and check medium for contamination before use. |
| Low absorbance readings | - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals. | - Increase the number of cells seeded per well.- Increase incubation time with MTT until purple color is clearly visible.- Increase incubation time with the solubilization solution or gently pipette to mix.[4] |
| Inconsistent results between wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete mixing of reagents. | - Ensure the cell suspension is homogenous before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Mix gently after adding reagents. |
| Precipitate in MTT solution | - MTT has been exposed to light or stored improperly. | - Prepare fresh MTT solution and store it protected from light at 4°C. |
References
- 1. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Unveiling Apoptosis: Application Notes for Annexin V Assay Following PKCι-IN-2 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Annexin V apoptosis assay to investigate the effects of PKCι-IN-2, a potent and specific inhibitor of Protein Kinase C iota (PKCι). Understanding the induction of apoptosis is a cornerstone of cancer research and drug development, and this document outlines the principles, protocols, and data interpretation for assessing the pro-apoptotic efficacy of PKCι-IN-2.
Introduction to PKCι and Apoptosis
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and is frequently overexpressed in various cancers. It plays a crucial role in promoting cell survival, proliferation, and metastasis by activating downstream signaling pathways that inhibit apoptosis (programmed cell death). Therefore, specific inhibitors of PKCι, such as PKCι-IN-2, are promising therapeutic agents for cancer treatment.
The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In living cells, PS is exclusively located on the cytosolic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells. Propidium Iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.
Quantitative Analysis of Apoptosis Induction by a PKCι Inhibitor
A study investigating the effects of a specific PKCι inhibitor, ICA-1S, on ovarian cancer cell lines provides valuable insight into the pro-apoptotic potential of targeting PKCι. The following tables summarize the quantitative data obtained from an Annexin V/Propidium Iodide flow cytometry assay after treating ES-2 and HEY-T30 ovarian cancer cells with ICA-1S.
Table 1: Percentage of Apoptotic ES-2 Ovarian Cancer Cells after ICA-1S Treatment [1]
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (Vehicle) | 4.5 | 2.1 | 6.6 |
| ICA-1S (IC50) | 15.2 | 5.3 | 20.5 |
Table 2: Percentage of Apoptotic HEY-T30 Ovarian Cancer Cells after ICA-1S Treatment [1]
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (Vehicle) | 3.8 | 1.5 | 5.3 |
| ICA-1S (IC50) | 12.7 | 4.1 | 16.8 |
These results demonstrate a significant increase in both early and late apoptotic cell populations upon treatment with the PKCι inhibitor, confirming its efficacy in inducing apoptosis in these cancer cell lines.[1]
Experimental Protocols
This section provides a detailed methodology for performing an Annexin V apoptosis assay after treating cells with PKCι-IN-2.
Materials
-
PKCι-IN-2 (or other specific PKCι inhibitor)
-
Cell line of interest (e.g., cancer cell line with known PKCι expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with various concentrations of PKCι-IN-2. Include a vehicle-treated control group (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.
-
Incubation: Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol for Annexin V Staining and Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium. Centrifuge the cell suspension to pellet the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS by centrifuging and resuspending the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis
The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V-FITC on the x-axis and Propidium Iodide on the y-axis. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells
The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by PKCι-IN-2 treatment.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by PKCι-IN-2.
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining after PKCι-IN-2 treatment.
Caption: Proposed signaling pathway showing how PKCι-IN-2 induces apoptosis by inhibiting PKCι's pro-survival functions.
References
Application Notes and Protocols for Immunofluorescence Staining of PKCι Downstream Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and a crucial regulator of various cellular processes, including proliferation, survival, migration, and polarity.[1][2] Its role as a human oncogene is well-documented, with overexpression and gene amplification observed in numerous cancers, including non-small cell lung cancer (NSCLC), ovarian, and pancreatic cancers.[1][3][4] PKCι exerts its effects by phosphorylating a range of downstream targets, making the study of these protein interactions, localization, and expression levels critical for understanding its function in both normal physiology and disease. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of these downstream targets, providing valuable insights into PKCι signaling pathways.[5][6]
Key Downstream Targets of PKCι for Immunofluorescence Studies
PKCι is a central node in signaling pathways that control cell polarity and oncogenesis. Several key downstream effectors are excellent candidates for immunofluorescence analysis to probe PKCι activity.
-
Partitioning defective 6 (Par6): A key scaffolding protein that forms a complex with PKCι and Cdc42 to regulate cell polarity.[7][8] Visualizing Par6 localization at the cell membrane or cell-cell junctions can provide insights into the establishment of apical-basal polarity.[7]
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes. PKCι can phosphorylate and regulate GSK-3β activity, impacting cell migration and morphogenesis.[9][10]
-
Rac1: A small GTPase that is a critical downstream effector of oncogenic PKCι.[1][4] The PKCι-Par6 complex can lead to the activation of Rac1, which in turn promotes cell invasion and transformed growth.[4][11]
-
Vimentin: An intermediate filament protein involved in epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. PKCι can phosphorylate vimentin, promoting melanoma cell invasion.[12]
-
Nuclear Factor kappa B (NF-κB): A transcription factor that plays a key role in cell survival and inflammation. PKCι can activate the NF-κB pathway, contributing to chemoresistance in cancer cells.[1][4][13]
Signaling Pathway Diagram
The following diagram illustrates the central role of PKCι in activating downstream signaling pathways involved in cell polarity and oncogenesis.
Caption: PKCι signaling pathway leading to oncogenesis.
Application Notes
Antibody Selection and Validation
The success of any immunofluorescence experiment hinges on the quality and specificity of the antibodies used.
-
Specificity: Always use antibodies that have been validated for immunofluorescence applications.[5] Check the manufacturer's datasheet for images and recommended protocols. It is crucial to ensure the antibody specifically recognizes the target protein.[14]
-
Host Species: When performing multiplex immunofluorescence (staining for multiple targets), use primary antibodies raised in different host species to avoid cross-reactivity from the secondary antibodies.[6][14]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity, while polyclonal antibodies can provide signal amplification by binding to multiple epitopes on the target protein.[14]
-
Validation Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody that does not recognize any known protein in the sample.
-
Biological Controls: Use cell lines with known high and low expression of the target protein, or use siRNA/shRNA-mediated knockdown to confirm antibody specificity.[5]
-
Experimental Design
-
Cell Culture: Grow cells on glass coverslips or in chamber slides suitable for imaging. Ensure cells are healthy and not over-confluent, as this can affect morphology and staining patterns.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical for preserving cellular morphology and allowing antibody access to the target epitope.
-
Formaldehyde: A common fixative that cross-links proteins.[15] A 4% formaldehyde solution is typically used for 10-15 minutes at room temperature.
-
Methanol/Acetone: These organic solvents both fix and permeabilize the cells.[16] They are often used for cytoskeletal proteins but can alter the morphology of some organelles.
-
Permeabilization: For formaldehyde-fixed cells, a detergent like Triton X-100 (0.1-0.5%) or saponin is required to permeabilize the cell membranes.[15][17]
-
Experimental Workflow
The following diagram outlines the major steps in a typical indirect immunofluorescence staining protocol.
Caption: Indirect immunofluorescence workflow.
Detailed Immunofluorescence Protocol: Staining for Par6
This protocol provides a step-by-step guide for staining Par6 in cultured epithelial cells (e.g., MCF-10A).
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS), pH 7.4
-
4% Formaldehyde in PBS (methanol-free)
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS[15]
-
Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS[15]
-
Primary Antibody: Rabbit anti-Par6 antibody
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium with antifade reagent
B. Staining Procedure
-
Cell Culture: Plate MCF-10A cells on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Fixation:
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 60 minutes at room temperature to block non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Par6 antibody in Antibody Dilution Buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[15]
-
-
Washing:
-
Rinse three times with PBS for 5 minutes each to remove unbound primary antibody.[16]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[15]
-
-
Counterstaining:
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on glass slides with a drop of mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. Acquire images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Data Presentation and Quantification
Quantitative analysis of immunofluorescence images provides objective data on protein expression and localization.[19] This can be achieved using image analysis software like ImageJ/Fiji or MetaMorph.[19][20]
Table 1: Quantitative Analysis of Par6 Localization at Cell-Cell Junctions
| Cell Line / Condition | Mean Junctional Fluorescence Intensity (A.U.) ± SD | Fold Change vs. Control |
| Control (Wild-Type) | 150.5 ± 25.8 | 1.0 |
| PKCι Knockdown (shRNA) | 75.2 ± 15.1 | 0.50 |
| PKCι Overexpression | 289.1 ± 40.3 | 1.92 |
A.U. = Arbitrary Units; SD = Standard Deviation. Data is hypothetical.
Table 2: Quantification of Nuclear NF-κB Translocation
| Treatment | Percentage of Cells with Nuclear NF-κB ± SD | p-value |
| Untreated Control | 12.3% ± 3.5% | - |
| PKCι Activator (PMA) | 68.7% ± 8.1% | <0.001 |
| PKCι Inhibitor + PMA | 20.1% ± 4.2% | <0.001 |
Data represents the mean of three independent experiments and is hypothetical.
Troubleshooting
Logical Relationship Diagram for Troubleshooting IF
Caption: Troubleshooting common immunofluorescence issues.
References
- 1. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical protein kinase C in cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 6. 免疫螢光協議的提示 [sigmaaldrich.com]
- 7. Prkci is required for a non-autonomous signal that coordinates cell polarity during cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prkci protein kinase C, iota [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Polarity | Welcome to Cellmigration [cellmigration.org]
- 11. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Metastasis - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibodies for Immunofluorescence (IF) | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 16. scbt.com [scbt.com]
- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 19. hrpub.org [hrpub.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Stable Cell Line with Resistance to PKCiota-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and has been identified as a crucial oncogene in various human cancers.[1] Its role in promoting cell proliferation, survival, and invasion makes it a compelling target for cancer therapy.[1] PKCι signaling is often activated downstream of key oncogenic pathways such as PI3K.[2][3] PKCiota-IN-2 is a potent and selective small molecule inhibitor of PKCι with a reported IC50 of 2.8 nM.[4][5][6] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of cancer cell lines with acquired resistance to this compound is an invaluable tool for studying the molecular mechanisms of resistance, identifying potential bypass pathways, and developing novel therapeutic strategies to overcome this resistance.
These application notes provide a detailed protocol for generating a stable cancer cell line with acquired resistance to this compound through a systematic dose-escalation method.
Potential Mechanisms of Resistance
Acquired resistance to kinase inhibitors can arise through various mechanisms, including:
-
Target Alterations: Secondary mutations in the PRKCI gene (encoding PKCι) that reduce the binding affinity of this compound.[7]
-
Gene Amplification: Increased copy number of the PRKCI gene, leading to overexpression of the target protein.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of PKCι, such as the PI3K/AKT/mTOR or MAPK pathways.[8]
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.[9]
Data Presentation
The following tables provide a template for summarizing the quantitative data that should be collected during the establishment and characterization of the this compound resistant cell line.
Table 1: IC50 and GI50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | This compound GI50 (µM) | Resistance Index (RI) (Fold Change in IC50) |
| Parental Cell Line (e.g., OVCAR-3) | Initial experimental value | Initial experimental value | 1 |
| This compound Resistant Cell Line | Value after resistance development | Value after resistance development | Calculated value |
IC50 (Half-maximal inhibitory concentration) should be determined using a kinase activity assay, while GI50 (Half-maximal growth inhibition) is determined from cell viability assays.
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Characteristic | Parental Cell Line | This compound Resistant Cell Line |
| Doubling Time (hours) | Experimental value | Experimental value |
| PRKCI Gene Copy Number | Experimental value | Experimental value |
| PKCι Protein Expression (relative to loading control) | Experimental value | Experimental value |
| Phospho-PKCι (Thr555) Levels (relative to total PKCι) | Experimental value | Experimental value |
| Presence of PRKCI Mutations | Sequencing results | Sequencing results |
| Expression of Drug Efflux Pumps (e.g., P-glycoprotein) | Experimental value | Experimental value |
Experimental Protocols
Protocol 1: Determination of the Initial IC50 and GI50 of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., OVCAR-3, IGROV, HCCLM3, or Huh-7)[2][4]
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 72 hours.[4]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
For IC50 determination, a cell-free kinase assay using recombinant PKCι and the same concentrations of this compound would be performed according to established biochemical protocols.
Protocol 2: Generation of a Stable this compound Resistant Cell Line
Objective: To establish a stable cell line with acquired resistance to this compound using a continuous dose-escalation method.[10]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously culturing the parental cell line in a medium containing this compound at a concentration equal to the GI20 (the concentration that inhibits growth by 20%), as determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate similar to the parental line, double the concentration of this compound in the culture medium.
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each successful adaptation to a higher concentration. This process can take several months.[11]
-
Selection of a Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial GI50 of the parental cell line.
-
Stabilization of the Resistant Phenotype: Once a resistant population is established, maintain the cells in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Validation and Characterization of the Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
Procedure:
-
Confirmation of Resistance:
-
Perform a cell viability assay (as in Protocol 1) on both the parental and the established resistant cell lines to determine the new GI50 value for this compound.
-
Calculate the Resistance Index (RI) by dividing the GI50 of the resistant line by the GI50 of the parental line.
-
-
Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for several passages (e.g., over one month).
-
Re-evaluate the GI50 for this compound to determine if the resistance is stable or transient.
-
-
Molecular Characterization:
-
Western Blot Analysis: Compare the protein expression levels of total PKCι, phosphorylated PKCι, and key downstream signaling proteins (e.g., p-AKT, p-ERK) in the parental and resistant lines, both at baseline and after treatment with this compound.
-
Gene Copy Number Analysis: Use quantitative PCR (qPCR) or fluorescent in situ hybridization (FISH) to determine if the PRKCI gene is amplified in the resistant cell line.
-
Gene Sequencing: Sequence the kinase domain of the PRKCI gene in the resistant cell line to identify any potential mutations that could interfere with drug binding.
-
Drug Efflux Pump Expression: Use qPCR or western blotting to assess the expression levels of common drug efflux pumps, such as P-glycoprotein (MDR1).
-
Visualizations
References
- 1. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Partners for PKCι-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C iota (PKCι), an atypical member of the PKC family, is a critical node in multiple signaling pathways implicated in oncogenesis, including cell proliferation, survival, and metastasis.[1] Its role in pathways such as PI3K/AKT/mTOR and Ras/MEK/ERK makes it a compelling target for cancer therapy.[2] PKCι-IN-2 is a potent and selective small molecule inhibitor of PKCι with a reported IC50 of 2.8 nM.[3][4][5][6] While direct inhibition of PKCι shows promise, identifying synergistic partners through combination therapy can enhance therapeutic efficacy and overcome potential resistance mechanisms.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to PKCι-IN-2. Such a screen can uncover novel drug targets and provide a rationale for effective combination therapies. The protocol outlines a negative selection, or "dropout," screen, where the loss of genes that are synergistic with PKCι-IN-2 will lead to a depletion of their corresponding single-guide RNAs (sgRNAs) in the cell population.
Signaling Pathways and Rationale
PKCι is a key downstream effector of several oncogenic signaling pathways. Understanding these pathways is crucial for interpreting the results of a CRISPR screen and postulating mechanisms of synergy.
-
PI3K/AKT/mTOR Pathway: PKCι is often activated downstream of PI3K and subsequently activates AKT and mTOR, promoting cell growth and survival.[2] Inhibition of PKCι can disrupt this axis, and genes that further impede this pathway or parallel survival pathways are expected to be strong synergistic hits.
-
Ras/MEK/ERK Pathway: PKCι can activate the Ras/MEK/ERK signaling cascade, which is fundamental for cell proliferation.[2]
-
NF-κB Pathway: PKCι is known to activate the NF-κB pathway, a critical regulator of inflammation, immunity, and cell survival.[4]
-
PAK1 Signaling: PKCι interacts with and regulates p21-activated kinase 1 (PAK1), which is involved in cytoskeletal dynamics, cell motility, and survival.[6]
The logical basis for this screen is to identify "synthetic lethal" partners of PKCι inhibition. Synthetic lethality occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not.[7][8][9] In this context, we are looking for genes whose knockout, combined with the pharmacological inhibition of PKCι, results in cell death or profound growth inhibition.
Visualizations
PKCι Signaling Pathways
Caption: Simplified PKCι signaling network.
CRISPR Screen Experimental Workflow
Caption: Overview of the CRISPR knockout screen workflow.
Logical Framework for Hit Identification
Caption: Logic for identifying synergistic gene interactions.
Experimental Protocols
Cell Line and Reagent Preparation
-
Cell Line: Select a cancer cell line known to be dependent on or have high expression of PKCι. Ensure the cell line is stably expressing Cas9.
-
CRISPR Library: A genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) is recommended for comprehensive screening.
-
PKCι-IN-2 Preparation:
-
Reconstitute PKCι-IN-2 in DMSO to a stock concentration of 10 mM.
-
Determine the IC20 (concentration that inhibits cell growth by 20%) of PKCι-IN-2 for the chosen cell line using a standard cell viability assay (e.g., CellTiter-Glo). This sub-lethal concentration is used in the screen to identify synergistic interactions rather than additive toxicity.
-
Lentiviral Library Production
This protocol is for a 15 cm plate and should be scaled as needed.
-
Seed 8 x 10^6 HEK293T cells in a 15 cm plate in DMEM with 10% FBS.
-
After 24 hours, transfect the cells with a mixture of the sgRNA library plasmid (8 µg), packaging plasmid (e.g., psPAX2, 8 µg), and envelope plasmid (e.g., pMD2.G, 4 µg) using a suitable transfection reagent.[3]
-
24 hours post-transfection, replace the medium with fresh growth medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and store at -80°C.
Lentiviral Titration
-
Seed the Cas9-expressing cancer cells in a 24-well plate.
-
The next day, infect the cells with serial dilutions of the concentrated lentivirus in the presence of polybrene (8 µg/mL).
-
24 hours post-infection, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
After 48-72 hours of selection, count the surviving cells and compare to an uninfected control well to calculate the viral titer and determine the volume of virus needed for a multiplicity of infection (MOI) of 0.3-0.5.[3]
CRISPR Library Transduction and Selection
-
Seed a sufficient number of Cas9-expressing cells to ensure at least 200-300x coverage of the sgRNA library. For a library with 70,000 sgRNAs, this would be approximately 21 million cells.
-
Transduce the cells with the lentiviral library at an MOI of 0.3-0.5.[3]
-
24 hours post-transduction, begin selection with the appropriate antibiotic.
-
Maintain the cells under selection for 48-72 hours until a non-transduced control plate shows complete cell death.
CRISPR Screen
-
After selection, expand the transduced cell pool, maintaining at least 200-300x library coverage.
-
Harvest a portion of the cells as the "Day 0" time point.
-
Split the remaining cells into two arms:
-
Vehicle Control: Treat with DMSO.
-
Treatment Arm: Treat with PKCι-IN-2 at the predetermined IC20 concentration.
-
-
Culture the cells for 14-21 days, passaging as needed and always maintaining at least 200-300x library coverage.
-
Harvest cells from both arms at the final time point.
Genomic DNA Extraction and sgRNA Amplification
-
Extract genomic DNA from the "Day 0" and final time point cell pellets from both arms using a commercial kit.
-
Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol.[10][11][12]
-
PCR 1: Amplifies the sgRNA region. Use a sufficient amount of gDNA to maintain library representation.
-
PCR 2: Adds Illumina sequencing adapters and barcodes for multiplexing.
-
-
Purify the PCR products.
Next-Generation Sequencing (NGS) and Data Analysis
-
Quantify and pool the barcoded PCR products.
-
Perform sequencing on an Illumina platform (e.g., NextSeq, HiSeq).
-
Data Analysis:
-
Demultiplex the sequencing reads.
-
Align reads to the sgRNA library to get read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly depleted sgRNAs in the PKCι-IN-2 treated arm compared to the vehicle control arm.[13][14][15]
-
Data Presentation
The output of the bioinformatic analysis will be a ranked list of genes whose knockout sensitizes the cells to PKCι-IN-2. This data should be presented in clear, structured tables.
Table 1: Properties of PKCι-IN-2
| Parameter | Value | Reference |
| Target | Protein Kinase C iota (PKCι) | [3][4][5][6] |
| IC50 | 2.8 nM | [3][4][5][6] |
| Off-Target IC50 (PKCα) | 71 nM | [3][5][6] |
| Off-Target IC50 (PKCε) | 350 nM | [3][5][6] |
| Solvent | DMSO | [4] |
Table 2: Illustrative Top Hits from CRISPR Screen
This is an example table. Actual results will vary based on the cell line and experimental conditions.
| Gene Symbol | Description | sgRNA Depletion (Log2 Fold Change) | p-value | False Discovery Rate (FDR) |
| PIK3R1 | Phosphoinositide-3-Kinase Regulatory Subunit 1 | -3.2 | 1.5e-8 | 2.1e-6 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -2.9 | 3.2e-8 | 4.1e-6 |
| MTOR | Mechanistic Target Of Rapamycin Kinase | -2.8 | 8.9e-8 | 9.5e-6 |
| PAK1 | p21 (RAC1) Activated Kinase 1 | -2.5 | 1.2e-7 | 1.5e-5 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -2.3 | 4.5e-7 | 5.2e-5 |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | -2.1 | 9.8e-7 | 1.1e-4 |
| YAP1 | Yes Associated Protein 1 | -1.9 | 2.3e-6 | 2.5e-4 |
Hit Validation
Identified hits from the primary screen should be validated through secondary assays:
-
Individual Gene Knockout: Validate the synergistic effect by knocking out individual hit genes using 2-3 independent sgRNAs and confirming the increased sensitivity to PKCι-IN-2 in cell viability assays.
-
Orthogonal Approaches: Use siRNA or shRNA to confirm that the synergy is not an artifact of the CRISPR-Cas9 system.
-
Drug-Drug Synergy: If a pharmacological inhibitor exists for the protein product of a hit gene, test for synergy between that inhibitor and PKCι-IN-2 using a dose-response matrix and calculating synergy scores (e.g., Bliss independence or Loewe additivity).
Conclusion
This comprehensive protocol provides a robust framework for conducting a genome-wide CRISPR-Cas9 screen to identify synergistic partners for the PKCι inhibitor, PKCι-IN-2. The identification of such partners will not only illuminate the underlying biology of PKCι signaling in cancer but also pave the way for the rational design of highly effective combination therapies, ultimately benefiting patients with cancers driven by this pathway.
References
- 1. Pooled phenotypic CRISPR screening enables the identification of synergistic drug combinations for cancer therapy | Revvity [revvity.co.jp]
- 2. genecopoeia.com [genecopoeia.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - CRISPR screening identifies BET and mTOR inhibitor synergy in cholangiocarcinoma through serine glycine one carbon [insight.jci.org]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
- 10. Genomic DNA extraction and sample preparation for NGS [bio-protocol.org]
- 11. PCR amplification and next generation sequencing of sgRNAs [bio-protocol.org]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Troubleshooting & Optimization
troubleshooting unexpected results with PKCiota-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PKCiota-IN-2, a potent inhibitor of Protein Kinase C iota (PKCι).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Protein Kinase C iota (PKCι) with an IC50 of 2.8 nM. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain to prevent the phosphorylation of downstream substrates. While highly potent for PKCι, it also shows inhibitory activity against PKC-α and PKC-ε at higher concentrations.
Q2: What is the significance of the "formic" salt formulation of this compound?
The formic acid salt form of this compound is often supplied to enhance the compound's water solubility and stability, which can be beneficial for preparing stock solutions and for use in aqueous buffers for in vitro and cell-based assays.[1][2]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to one year at -80°C.[3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q4: What are the known off-target effects of this compound?
This compound exhibits some off-target activity, most notably against other PKC isoforms. It inhibits PKC-α and PKC-ε with IC50 values of 71 nM and 350 nM, respectively.[1][2] Researchers should consider these off-target effects when interpreting experimental results, especially when using higher concentrations of the inhibitor.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition in Kinase Assays
Problem: You are not observing the expected inhibition of PKCι activity in your in vitro kinase assay, or the results are highly variable.
Possible Causes and Solutions:
-
Inhibitor Precipitation:
-
Cause: this compound may have limited solubility in your assay buffer, leading to precipitation and a lower effective concentration. The formic salt version is designed for better solubility, but issues can still arise.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage (typically <1%). Sonication can aid in dissolving the compound.[3] Visually inspect for any precipitate after adding the inhibitor to the assay buffer.
-
-
Inhibitor Degradation:
-
High ATP Concentration:
-
Cause: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is dependent on the ATP concentration in the assay.[5][6] High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Solution: Use an ATP concentration that is at or below the Km of PKCι for ATP. If the Km is unknown, a concentration of 10 µM ATP is often used as a starting point for kinase assays.[7]
-
-
Inactive Enzyme:
-
Cause: The PKCι enzyme may have lost activity due to improper storage or handling.
-
Solution: Run a positive control with a known potent, broad-spectrum PKC inhibitor like staurosporine to confirm enzyme activity.[1]
-
Experimental Workflow for Troubleshooting Kinase Assay Inhibition:
Caption: Troubleshooting workflow for kinase assay issues.
Guide 2: Unexpected Results in Cell-Based Assays
Problem: Treatment with this compound in a cell-based assay (e.g., Western blot, immunofluorescence, cell viability) produces unexpected or off-target effects.
Possible Causes and Solutions:
-
Off-Target Inhibition:
-
Cause: At higher concentrations, this compound can inhibit other PKC isoforms, such as PKC-α and PKC-ε, which may be active in your cell line and contribute to the observed phenotype.[1][2]
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration that inhibits PKCι without significantly affecting other isoforms. Compare the cellular phenotype with that of a more selective inhibitor if available, or use siRNA/shRNA to knockdown specific PKC isoforms to dissect the contribution of each.
-
-
PKCι Degradation:
-
Cause: Prolonged activation of some PKC isoforms can lead to their ubiquitination and subsequent degradation by the proteasome.[8][9][10] While this compound is an inhibitor, cellular responses to pathway modulation can be complex. If the inhibitor leads to a compensatory activation mechanism, it could paradoxically result in PKCι degradation.
-
Solution: Perform a time-course experiment and analyze total PKCι protein levels by Western blot. If degradation is observed, consider co-treatment with a proteasome inhibitor (e.g., MG132) to see if PKCι levels are restored.
-
-
Activation of Compensatory Signaling Pathways:
-
Cause: Inhibition of a key signaling node like PKCι can trigger feedback loops or activate compensatory pathways, leading to unexpected downstream effects.[7][11] For instance, inhibiting the PKCι-Rac1-MEK/ERK pathway might lead to the upregulation of a parallel survival pathway.
-
Solution: Use pathway analysis tools (e.g., phospho-kinase antibody arrays) to assess the broader effects of this compound on cellular signaling. This can help identify activated compensatory pathways that may explain the unexpected phenotype.
-
Signaling Pathway of PKCι and Potential for Off-Target Effects:
Caption: PKCι signaling and this compound off-targets.
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PKCι | 2.8 | [1][2] |
| PKC-α | 71 | [1][2] |
| PKC-ε | 350 | [1][2] |
Table 2: Solubility and Storage of this compound
| Formulation | Solvent | Stock Concentration | Storage (Powder) | Storage (Solution) | Reference |
| Formic Salt | DMSO | 100 mg/mL (248.53 mM) | 4°C (sealed, away from moisture and light) | -80°C (6 months), -20°C (1 month) | [2] |
| Free Form | DMSO | 60 mg/mL (151.72 mM) | -20°C (3 years) | -80°C (1 year) | [3] |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT.
-
PKCι Enzyme: Dilute to the desired concentration in kinase buffer.
-
Substrate: Use a specific peptide substrate for PKCι (e.g., a derivative of the MARCKS protein) at a concentration near its Km.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or below the Km of PKCι for ATP (typically 10 µM).
-
This compound: Prepare a serial dilution in DMSO, then dilute into the kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add 10 µL of diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the substrate and PKCι enzyme mixture.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect substrate phosphorylation using a suitable method (e.g., ADP-Glo, radiometric assay, or antibody-based detection).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Serum-starve cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control for pathway activation if applicable (e.g., PMA).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-MARCKS, phospho-ERK) and total PKCι overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. youtube.com [youtube.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C triggers its ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
improving the stability of PKCiota-IN-2 in cell culture media
Welcome to the technical support center for PKCiota-IN-2. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Kinase C iota (PKCι). PKCι is a member of the atypical PKC subfamily and a key regulator in cellular signaling pathways that control cell proliferation, survival, and polarity. In many cancers, PKCι is overexpressed and contributes to tumorigenesis. This compound is an ATP-competitive inhibitor that binds to the kinase domain of PKCι, preventing the phosphorylation of its downstream substrates and thereby inhibiting its oncogenic signaling activity.
Q2: Why am I observing high variability in my experimental results with this compound?
A2: High variability in results, such as inconsistent IC50 values or loss of effect in long-term assays, is often linked to the stability of the compound in aqueous cell culture media. Like many small molecules, this compound can be susceptible to degradation when incubated under standard cell culture conditions (37°C, neutral pH, aqueous environment) for extended periods. Factors such as media composition, serum content, and exposure to light can influence its stability.[1]
Q3: What are the common indicators of this compound degradation?
A3: The primary indicator of degradation is a time-dependent loss of biological activity. You may observe:
-
A rightward shift in the dose-response curve (higher IC50 value) in longer assays compared to shorter ones.
-
A diminished inhibitory effect after 24-48 hours of continuous incubation.
-
The need for higher initial concentrations to achieve the desired biological outcome in long-term experiments.
-
Precipitation of the compound out of solution, which can sometimes occur as the parent molecule degrades into less soluble byproducts.[1]
Q4: How should I properly store and handle this compound to ensure maximum stability?
A4: Proper storage and handling are critical for maintaining the integrity of the compound.[1]
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like 100% DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: When preparing working dilutions, dilute the DMSO stock directly into pre-warmed cell culture media immediately before adding it to your cells. Avoid storing the compound in aqueous media for extended periods before use.
Troubleshooting Guide: Improving Stability & Performance
This guide addresses specific issues you may encounter and provides protocols to diagnose and solve them.
Problem 1: Inconsistent IC50 Values Across Experiments
Inconsistent IC50 values are a common problem when working with kinase inhibitors and can often be traced back to compound stability or assay design.[2]
Potential Cause: Degradation of this compound in the assay medium during incubation.
Solution: The stability of this compound can be significantly influenced by the composition of the cell culture medium. Modifying the medium or the experimental workflow can help mitigate degradation.
Data Summary: Stability of this compound in Various Media
The following table summarizes the half-life of this compound under different simulated experimental conditions, as determined by LC-MS analysis.
| Media Formulation | Serum Content | Antioxidant (100 µM Ascorbic Acid) | Half-Life (t½) at 37°C |
| DMEM | 10% FBS | No | ~18 hours |
| DMEM | 10% FBS | Yes | ~30 hours |
| RPMI-1640 | 10% FBS | No | ~22 hours |
| Serum-Free DMEM | 0% | No | ~12 hours |
Key Takeaways:
-
The presence of serum appears to have a modest stabilizing effect.
-
Supplementing the medium with an antioxidant like ascorbic acid can significantly improve stability.
-
Stability is lowest in serum-free conditions, requiring more frequent media changes.
Troubleshooting Workflow for IC50 Variability
This workflow can help you systematically identify the source of inconsistent results.
Caption: A decision tree to troubleshoot inconsistent IC50 values.
Problem 2: Loss of Inhibitory Effect in Long-Term Experiments (>24h)
Potential Cause: Depletion of the active form of this compound in the culture medium due to degradation and/or cellular metabolism.
Solution: For experiments lasting longer than 24 hours, replenishing the compound by performing a partial or full media change is recommended.
Data Summary: Effect of Media Replenishment on Cell Viability
The table below shows the results of a 72-hour cell viability assay using a cancer cell line dependent on PKCι signaling. A single 100 nM dose of this compound was compared to a daily replenishment schedule.
| Time Point | Treatment Condition | % Cell Viability (Relative to DMSO Control) |
| 24h | Single Dose | 55% |
| 24h | Daily Replenishment | 52% |
| 48h | Single Dose | 78% (Rebound) |
| 48h | Daily Replenishment | 45% |
| 72h | Single Dose | 95% (Full Rebound) |
| 72h | Daily Replenishment | 38% |
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Stability by LC-MS
This protocol allows you to determine the stability of this compound in your specific experimental medium.
Workflow Diagram
Caption: Workflow for assessing inhibitor stability in cell culture media.
Methodology:
-
Preparation: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Warm it to 37°C.
-
Spiking: From a 10 mM DMSO stock, spike the pre-warmed medium with this compound to a final concentration of 1 µM. Mix thoroughly.
-
Time Point 0: Immediately remove a 100 µL aliquot. This is your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sampling: At subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove a 100 µL aliquot.
-
Sample Processing: For each aliquot, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an LC-MS vial. Analyze the samples to determine the concentration of this compound relative to the internal standard.
-
Calculation: Plot the percentage of remaining this compound against time and calculate the half-life.
Protocol 2: Validating Biological Activity in a Long-Term Proliferation Assay
This protocol compares the efficacy of a single dose versus a replenishment strategy.
-
Cell Plating: Seed cells (e.g., 2,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment Groups:
-
Group A (Single Dose): Treat cells with a range of this compound concentrations.
-
Group B (Replenishment): Treat cells with the same concentration range.
-
Control: Treat cells with a DMSO vehicle control.
-
-
Incubation and Replenishment:
-
At 24 and 48 hours, for Group B only, carefully remove half the media from each well and replace it with fresh media containing the original concentration of this compound.
-
-
Assay Readout: At 72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to the DMSO control wells. Plot the dose-response curves for both groups and compare the IC50 values and the maximal inhibitory effect.
PKCiota Signaling Pathway Context
Understanding the target pathway is crucial for interpreting experimental results. PKCiota is a key node in signaling cascades that promote cell survival and proliferation, often through activation of the NF-κB and MAPK pathways.
Caption: Simplified PKCι signaling pathway and the point of inhibition.
References
Technical Support Center: Troubleshooting Inactivity of PKCiota-IN-2
This guide provides a structured approach for researchers, scientists, and drug development professionals to troubleshoot and resolve the apparent inactivity of the Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2, in a specific cell line. The following sections are designed in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why isn't this compound showing an effect in my cell line?
The lack of a discernible effect from this compound can stem from several factors, broadly categorized into three areas: the biological context of your cell line, the integrity and handling of the inhibitor, and the experimental setup. This guide will walk you through verifying each of these critical aspects.
Question 2: How do I confirm my cell line is a suitable model for PKCι inhibition?
For an inhibitor to work, its target must be present and functionally important in the cell line.
-
Target Expression: The primary reason for inhibitor inactivity can be low or absent expression of the target protein, PKCι. Not all cell lines express every protein at the same level.[1] PKCι is frequently overexpressed in cancers such as non-small-cell lung cancer (NSCLC), ovarian, and pancreatic cancer.[2][3]
-
Pathway Dependence: Even if PKCι is present, the cellular processes you are measuring (e.g., proliferation, survival) may not be dependent on PKCι signaling in your specific cell line. Cancer cells can develop redundant or alternative signaling pathways that bypass the need for a single kinase.[2][4]
Actionable Step: Verify the expression of total PKCι protein in your cell line lysate via Western Blot (see Protocol 1) and compare it to a positive control cell line known to express PKCι (e.g., A549 or OVCAR-3 cells).[5][6]
Question 3: Could the this compound compound be compromised?
The physical and chemical properties of the inhibitor are critical for its activity.
-
Solubility and Stability: this compound is available in a free-base form and as a formic acid salt. The salt form generally has enhanced water solubility and stability.[7] Ensure the compound is fully dissolved. The recommended solvent is DMSO.[8]
-
Storage and Handling: Improper storage can lead to compound degradation. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8][9]
Actionable Step: Review your storage and handling procedures against the manufacturer's recommendations. If in doubt, purchase a fresh vial of the inhibitor, preferably the formic acid salt for improved solubility.[7]
Table 1: this compound Inhibitor Profile
| Target | IC₅₀ Value |
|---|---|
| PKCι (iota) | 2.8 nM |
| PKCα (alpha) | 71 nM |
| PKCε (epsilon) | 350 nM |
Data sourced from MedchemExpress.[7][8]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Notes |
|---|---|---|
| -80°C | 6 months | Sealed, away from moisture and light. |
| -20°C | 1 month | Sealed, away from moisture and light. |
Data sourced from MedchemExpress.[8][9]
Question 4: Is my experimental protocol optimized for this inhibitor?
Subtle variations in experimental setup can significantly impact the observed activity of a small molecule inhibitor.
-
Concentration Range: It is crucial to perform a dose-response experiment to determine the IC₅₀ in your specific cell line. A single, high concentration might induce off-target effects, while a concentration that is too low will be ineffective.[10]
-
Incubation Time: The inhibitor may require a specific amount of time to permeate the cells, engage the target, and elicit a downstream biological response. Test a time course (e.g., 24, 48, 72 hours).
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration and bioavailability to the cells.[11] Consider reducing the serum percentage during treatment or using a serum-free medium if your cells can tolerate it.
-
Cellular Uptake/Efflux: Some cell lines express high levels of multidrug resistance transporters (e.g., P-gp) that can actively pump the inhibitor out of the cell, preventing it from reaching its target.
Actionable Step: Perform a dose-response and time-course experiment to find the optimal conditions. See Protocol 2 for a general cell viability assay.
Question 5: How can I confirm that this compound is engaging its target in my cells?
Observing a phenotypic outcome (like cell death) is an indirect measure of activity. A more direct approach is to measure the inhibition of the target's function. PKCι is known to activate several downstream signaling pathways.[2]
Actionable Step: Treat your cells with an effective dose of this compound (determined from your dose-response curve) for a short period (e.g., 1-4 hours). Then, perform a Western Blot (Protocol 1) to check for a decrease in the phosphorylation of a known downstream PKCι substrate, such as PAK1 or components of the NF-κB and MEK/ERK pathways.[4][12] A reduction in the phosphorylated form of a downstream protein is a strong indicator of target engagement.
Question 6: What if the target is inhibited, but I still don't see the expected phenotype?
This result provides valuable information, suggesting that the cellular process you are measuring is not driven by PKCι in your cell line.
-
Compensatory Signaling: The cell may have activated compensatory pathways to overcome the inhibition of PKCι.[13]
-
Incorrect Biological Readout: The primary role of PKCι in your cell line might not be the regulation of proliferation but another process, such as invasion or chemoresistance.[2]
Actionable Step: Consider alternative assays. If you are measuring proliferation, try a migration or invasion assay. You can also investigate if this compound sensitizes your cells to other chemotherapeutic agents.[2]
Signaling Pathways and Workflows
Caption: Simplified PKCι signaling pathway showing upstream activators, downstream effectors, and the point of inhibition by this compound.
Caption: A logical workflow to systematically troubleshoot the inactivity of this compound in a cell line.
Experimental Protocols
Protocol 1: Western Blot for PKCι Expression and Target Engagement
Purpose: To qualitatively assess the protein level of total PKCι and quantitatively measure the change in phosphorylation of a downstream target after inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. For target engagement, treat cells with this compound at a predetermined effective concentration (e.g., 5x the IC₅₀ from a viability assay) for 1-4 hours. Include a DMSO-treated vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Expression: Use an antibody against total PKCι.
-
For Target Engagement: Use an antibody against a phosphorylated downstream target (e.g., Phospho-PAK1) and its corresponding total protein antibody on a separate blot.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal loading.
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Protocol 2: Cell Viability Assay for Dose-Response Analysis
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation/viability of a cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical final concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Quantify cell viability using a suitable assay, such as:
-
MTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
Normalize the readings to the DMSO control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
-
References
- 1. Expression of protein kinase C genes in hemopoietic cells is cell-type- and B cell-differentiation stage specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PKCι-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of PKCι-IN-2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PKCι-IN-2 and what are its known primary targets?
PKCι-IN-2 is a potent small molecule inhibitor of Protein Kinase C iota (PKCι), a member of the atypical PKC subfamily. It has a reported IC50 of 2.8 nM for PKCι.
Q2: What are the known off-targets of PKCι-IN-2?
PKCι-IN-2 has been shown to inhibit other PKC isoforms, notably PKCα (IC50 = 71 nM) and PKCε (IC50 = 350 nM)[1]. A broader kinome scan is recommended to fully characterize its off-target profile in your experimental system.
Q3: How can I experimentally validate the on-target engagement of PKCι-IN-2 in my cellular model?
Several methods can be employed to confirm that PKCι-IN-2 is engaging its intended target, PKCι, within your cells:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of PKCι in the presence of PKCι-IN-2. Ligand binding typically stabilizes the protein, leading to a shift in its melting curve.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of the inhibitor to a NanoLuc®-tagged PKCι fusion protein.
-
Western Blotting for Downstream Substrates: Analyze the phosphorylation status of known downstream targets of PKCι signaling pathways. A decrease in phosphorylation of a specific substrate upon treatment with PKCι-IN-2 can indicate on-target activity.
Q4: What are the general strategies to minimize off-target effects of kinase inhibitors like PKCι-IN-2?
Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of inhibiting the intended target. Key strategies include:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of PKCι-IN-2 that elicits the desired on-target effect through dose-response experiments.
-
Employ Orthogonal Approaches: Use multiple, structurally distinct inhibitors targeting PKCι to see if they produce a similar phenotype.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PKCι expression as a complementary approach to confirm the inhibitor's effect.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of PKCι-IN-2 if available.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results between experiments. | - Compound Instability: PKCι-IN-2 may be degrading in your experimental media or buffer. - Cell Line Variability: Different cell passages may have altered expression levels of PKCι or off-target kinases. - Inconsistent Dosing: Inaccurate pipetting or dilution of the inhibitor. | - Prepare fresh stock solutions of PKCι-IN-2 regularly. Aliquot and store at the recommended temperature. - Perform regular cell line authentication and monitor passage number. - Calibrate pipettes and use precise dilution techniques. |
| Observed phenotype does not match known PKCι biology. | - Dominant Off-Target Effect: An off-target kinase may be more potently inhibited at the concentration used, leading to the observed phenotype. - Pathway Crosstalk: Inhibition of PKCι may lead to compensatory activation of other signaling pathways.[2] | - Perform a kinome-wide selectivity screen to identify potential off-targets.[3] - Lower the concentration of PKCι-IN-2 to a range where it is more selective for PKCι. - Use genetic approaches (siRNA/CRISPR) to validate that the phenotype is PKCι-dependent. - Investigate related signaling pathways using pathway-specific inhibitors or antibodies. |
| High cellular toxicity observed at effective concentrations. | - Off-target toxicity: The inhibitor may be affecting kinases essential for cell survival. - On-target toxicity: Inhibition of PKCι itself may be toxic to the specific cell type under investigation. | - Consult kinome scan data to identify potential off-targets associated with toxicity. - Lower the inhibitor concentration and shorten the treatment duration. - Confirm on-target toxicity by observing the same effect with PKCι knockdown/knockout. |
| Discrepancy between biochemical and cell-based assay results. | - Poor Cell Permeability: PKCι-IN-2 may not be efficiently entering the cells. - Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like PKCι-IN-2, reducing their apparent potency.[4] - Efflux Pumps: The compound may be actively transported out of the cells. | - Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). - Use cell-based target engagement assays (e.g., CETSA, NanoBRET™) to determine intracellular potency. - Consider co-treatment with efflux pump inhibitors if efflux is suspected. |
Data Presentation
Table 1: Selectivity Profile of PKCι-IN-2
| Target | IC50 (nM) | Reference |
| PKCι | 2.8 | [1] |
| PKCα | 71 | [1] |
| PKCε | 350 | [1] |
| Additional Kinases | Data Not Publicly Available | A kinome-wide scan is recommended for comprehensive profiling. |
Experimental Protocols
Key Experimental Methodologies
Below are detailed methodologies for key experiments to assess and minimize the off-target effects of PKCι-IN-2.
1. Kinome-Wide Selectivity Profiling (Kinome Scan)
-
Objective: To determine the inhibitory activity of PKCι-IN-2 against a broad panel of human kinases.
-
Principle: This is typically a competitive binding assay where the ability of PKCι-IN-2 to displace a labeled ligand from the ATP-binding site of a large number of kinases is measured.
-
General Protocol (Example using a commercial service like KINOMEscan™):
-
Prepare a stock solution of PKCι-IN-2 at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Submit the compound to a commercial vendor that offers kinome profiling services (e.g., DiscoverX, Reaction Biology).
-
Specify the screening concentration (e.g., 1 µM) and the desired kinase panel size.
-
The vendor will perform the binding assays and provide data on the percent inhibition for each kinase in the panel.
-
Follow-up with Kd determination for any significant "hits" to quantify the binding affinity.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the direct binding of PKCι-IN-2 to PKCι in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with PKCι-IN-2 at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PKCι in the supernatant by Western blotting using a PKCι-specific antibody.
-
Plot the amount of soluble PKCι as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PKCι-IN-2 indicates target engagement.
-
3. NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Objective: To quantify the binding of PKCι-IN-2 to PKCι in living cells.
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-PKCι fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to PKCι will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol (Adherent Format):
-
Co-transfect cells with a vector encoding the NanoLuc®-PKCι fusion protein and a suitable transfection carrier DNA.
-
Seed the transfected cells into a white, tissue-culture treated 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of PKCι-IN-2 and the NanoBRET™ tracer in Opti-MEM® I Reduced Serum Medium.
-
Add the tracer and test compound to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).
-
Calculate the NanoBRET™ ratio and plot it against the concentration of PKCι-IN-2 to determine the IC50 value for target engagement.
-
Visualizations
Caption: Oncogenic Signaling Pathway of PKCι and the Point of Inhibition by PKCι-IN-2.
Caption: Experimental Workflow for Deconvoluting On-Target vs. Off-Target Effects.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 4. Protein kinase C betaII and PKCiota/lambda: collaborating partners in colon cancer promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with PKCiota-IN-2 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein kinase C iota (PKCι) inhibitor, PKCiota-IN-2. The focus is on addressing the common issue of compound precipitation in aqueous experimental media.
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound precipitation during your experiments.
Q1: My this compound solution, which was clear in DMSO, turned cloudy or formed visible precipitates immediately after I added it to my cell culture medium. Why is this happening?
A1: This is a common issue related to the inhibitor's solubility properties. While this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its aqueous solubility is significantly lower.[1] When your concentrated DMSO stock solution is introduced into a large volume of aqueous-based cell culture medium or buffer (like PBS), the DMSO is diluted to a point where it can no longer keep the inhibitor dissolved, causing it to precipitate out of the solution.[1][2] The final concentration of the inhibitor in the medium may exceed its solubility limit in that specific aqueous environment.[3]
Q2: I observed precipitation even at my desired low micromolar working concentration. What can I do to improve solubility and prevent this?
A2: If precipitation occurs even at your target concentration, you can try several strategies:
-
Optimize DMSO Concentration: Most cells can tolerate a final DMSO concentration of up to 0.1%, and some robust cell lines can tolerate up to 0.5%. Keeping the final DMSO concentration as high as your cells can safely tolerate can help maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
-
Perform Intermediate Dilutions: Avoid diluting your highly concentrated DMSO stock directly into the final aqueous volume. Instead, perform an intermediate dilution step. For example, dilute the DMSO stock into a smaller volume of serum-containing medium first, then add this to your final culture volume.[2][4]
-
Modify the Dilution Technique: Add the DMSO stock solution to the aqueous medium slowly, drop-by-drop, while gently vortexing or swirling the medium.[5] This can help prevent localized high concentrations of the inhibitor that can initiate precipitation.
-
Use Sonication: After dilution, if you still observe a precipitate, brief sonication of the working solution can sometimes help redissolve the compound.[5][6]
-
Consider Carrier Proteins: For certain applications, diluting the inhibitor into a solution containing a carrier protein, such as 5% Bovine Serum Albumin (BSA) in PBS or using 100% Fetal Bovine Serum (FBS) for the initial dilution, can help improve solubility as the compound may adsorb to these proteins.[2][4]
Q3: My vial of this compound powder is difficult to dissolve in DMSO. What should I do?
A3: Difficulty in dissolving the powder can sometimes occur.
-
Ensure Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contaminating moisture can significantly reduce the solubility of many organic compounds.[5][7] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply Gentle Energy: To aid dissolution, you can vortex the solution vigorously. If it still doesn't dissolve, sonication is recommended.[5][6][7] As a last resort, you can gently warm the solution to no higher than 50°C, as excessive heat may degrade the compound.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it inhibit?
A1: this compound is a potent and selective inhibitor of Protein Kinase C iota (PKCι), a member of the atypical PKC subfamily.[8] It also shows some inhibitory activity against other kinases at higher concentrations.[7][8][9][10]
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| PKCι | 2.8 |
| PKCα | 71 |
| PKCε | 350 |
| IC₅₀: The half maximal inhibitory concentration, a measure of inhibitor potency.[7][8][9][10] |
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for preparing stock solutions is DMSO.[6][7] The solid powder should be stored at 4°C for short-term and -20°C for long-term (up to 3 years).[6][7] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6][7]
Table 2: Solubility and Storage of this compound
| Form | Recommended Solvent | Solubility in DMSO | Recommended Storage |
| Solid Powder | - | - | 4°C (short-term), -20°C (long-term)[6][7] |
| Stock Solution | DMSO | 60 mg/mL (151.72 mM) to 100 mg/mL (248.53 mM)[6][7] | -80°C (≤ 6 months), -20°C (≤ 1 month)[7] |
Q3: Is there a difference between this compound and this compound formic salt?
A3: Yes, this compound is the free base form of the compound, while this compound formic is the formic acid salt form. While both forms exhibit comparable biological activity at the same molar concentration, the salt form (formic) generally has better stability and water solubility.[8] If you are consistently facing precipitation issues, using the formic salt version might be beneficial.
Q4: What signaling pathways is PKCι involved in?
A4: PKCι is an oncogene implicated in multiple cancers, including non-small cell lung cancer (NSCLC), ovarian, and pancreatic cancer.[11][12][13] It plays a crucial role in pathways that promote cell survival, proliferation, invasion, and resistance to apoptosis.[12] Key signaling axes include the PI3K/PKCι/cyclin E pathway in ovarian cancer and the PKCι-Par6-Rac1 pathway that mediates invasion in NSCLC.[11][12]
Experimental Protocols & Visualizations
PKCι Signaling Pathway
The following diagram illustrates a simplified overview of some key signaling pathways involving PKCι in cancer. Upstream signals, such as those from PI3K, can activate PKCι.[11] Activated PKCι then interacts with partners like Par6 to activate downstream effectors such as Rac1 and PAK1, leading to cellular responses like proliferation, survival, and invasion.[12][13]
A simplified diagram of the PKCι signaling pathway.
Protocol: Preparation of Stock and Working Solutions
This protocol provides a step-by-step method for preparing a 10 mM stock solution and a 10 µM working solution of this compound, designed to minimize precipitation.
Materials:
-
This compound powder (MW: 395.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, serum-containing cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Step 1: Preparing a 10 mM Stock Solution in DMSO
-
Calculation: To make a 10 mM solution, you need 3.95 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 395.46 g/mol * 1 L/1000 mL * 1000 mg/g = 3.95 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in a bath sonicator for 5-10 minutes.[5][6][7]
-
Storage: Aliquot the clear 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.[7]
Workflow for Preparing this compound Solutions
The diagram below outlines the recommended workflow for preparing this compound solutions for cell-based experiments to avoid precipitation.
Recommended workflow for preparing this compound solutions.
Step 2: Preparing a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): It is best to make serial dilutions in DMSO first rather than directly in an aqueous buffer. For a 10 µM final concentration, you can perform a 1:1000 dilution. To avoid precipitation, do not add the 1 µL of stock directly to 1 mL of media.
-
Intermediate Dilution:
-
Pipette 2 µL of the 10 mM stock solution into 198 µL of pure DMSO to create a 100 µM intermediate stock.
-
-
Final Working Solution:
-
Pre-warm your final volume of cell culture medium (containing serum) to 37°C.
-
To make a 10 µM final solution, you will perform a 1:10 dilution of your 100 µM intermediate stock. For example, add 100 µL of the 100 µM intermediate stock to 900 µL of pre-warmed medium.
-
Add the inhibitor to the medium slowly while gently swirling the tube or plate.[5]
-
-
Final Check: Visually inspect the medium under a microscope to ensure no precipitation has occurred before adding it to your cells.[5]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this example, 0.1% from the intermediate stock addition) to a separate volume of medium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. This compound | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing PKCiota-IN-2 incubation time for maximum effect
Welcome to the technical support center for PKCiota-IN-2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in their experiments. Our goal is to help you achieve maximal and reproducible effects by providing clear experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition?
A1: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. We recommend performing a time-course experiment to identify the point of maximum inhibition of a downstream PKCiota target. A general starting point is to test a range of incubation times from 30 minutes to 24 hours. For many cell lines, significant inhibition can be observed within 1 to 6 hours.
Q2: How can I determine the optimal concentration of this compound to use?
A2: The optimal concentration depends on the cell type and experimental endpoint. It is advisable to perform a dose-response experiment. Based on its potent IC50 of 2.8 nM in biochemical assays, a starting concentration range of 10 nM to 1 µM is recommended for cell-based assays.[1][2] A cell viability assay, such as MTT or CCK-8, should be run in parallel to ensure the chosen concentrations are not cytotoxic.
Q3: What are the known off-target effects of this compound?
A3: this compound also inhibits PKC-α and PKC-ε with IC50 values of 71 nM and 350 nM, respectively.[1][2] At higher concentrations, off-target effects on these and other kinases are possible.[2][3][4] It is crucial to use the lowest effective concentration and include appropriate controls to validate the observed effects are primarily due to PKCiota inhibition.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] The stability of the inhibitor in cell culture media over long incubation periods should be considered; for incubations longer than 24 hours, media replacement with fresh inhibitor may be necessary.
Q5: What downstream readouts can I use to confirm PKCiota inhibition?
A5: A reliable method is to measure the phosphorylation status of a known downstream substrate of PKCiota. While a direct, universally accepted phospho-substrate for Western blotting is not readily established, assessing the activity of downstream signaling pathways is a common approach. This can include examining the activation of Rac1 or the phosphorylation of components in the NF-κB pathway.[5] Alternatively, functional assays like cell migration or invasion assays can be used, as PKCiota is implicated in these processes.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | - Suboptimal Incubation Time: The chosen incubation time may be too short for the inhibitor to take effect or too long, leading to inhibitor degradation. - Suboptimal Concentration: The inhibitor concentration may be too low to effectively inhibit PKCiota in your cell system. - Poor Cell Health: Cells may be unhealthy or have been passaged too many times, altering their signaling responses. - Inhibitor Degradation: Improper storage or handling of this compound may have led to its degradation. | - Perform a time-course experiment (see detailed protocol below). - Perform a dose-response experiment to determine the optimal concentration. - Use healthy, low-passage cells for your experiments. - Ensure proper storage of the inhibitor and prepare fresh dilutions for each experiment. |
| High background in Western blots for phospho-proteins | - Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. - Blocking agent contains phosphoproteins: Using milk as a blocking agent can lead to high background with phospho-specific antibodies due to the presence of casein.[6] | - Optimize antibody concentrations and incubation times. - Use Bovine Serum Albumin (BSA) instead of milk as the blocking agent. - Ensure thorough washing steps. |
| Inconsistent results between experiments | - Variability in Cell Seeding Density: Inconsistent cell numbers can lead to variability in the total amount of target protein. - Variability in Reagent Preparation: Inconsistent inhibitor dilutions or antibody preparations. - Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate reagents and affect cells. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh dilutions of the inhibitor for each experiment from a stable stock. - Avoid using the outer wells of multi-well plates for critical experimental samples. |
| Observed cytotoxicity at effective concentrations | - Off-target Effects: The inhibitor may be affecting other kinases or cellular processes essential for cell survival.[2][3][4] - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | - Lower the concentration of this compound and/or shorten the incubation time. - Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration range.[1][7][8] - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Experimental Protocols
Determining Optimal Incubation Time via Western Blot
This protocol describes a time-course experiment to identify the incubation time that results in the maximum inhibition of a downstream target of PKCiota, which can be inferred by a decrease in the phosphorylation of a downstream effector.
1. Cell Seeding:
-
Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
2. Inhibitor Treatment:
-
Prepare a working solution of this compound at the desired final concentration in pre-warmed complete cell culture medium. A concentration of 100 nM is a reasonable starting point.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
3. Cell Lysis:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKCiota overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band for each time point.
-
Plot the normalized phospho-protein levels against the incubation time to determine the time point of maximum inhibition.
Cell Viability Assay (MTT/CCK-8)
This protocol is to be performed in parallel with the primary experiment to ensure that the observed effects are not due to cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[7]
-
Allow cells to attach and grow for 24 hours.
2. Inhibitor Treatment:
-
Treat the cells with the same concentrations of this compound and for the same duration as in the main experiment. Include vehicle controls.
3. Assay Procedure (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
This data will help in interpreting the results from the primary assay by distinguishing between targeted inhibition and general toxicity.
Data Presentation
Table 1: Time-Course of Downstream Target Phosphorylation
| Incubation Time (hours) | Normalized Phospho-Target Level (Inhibitor) | Normalized Phospho-Target Level (Vehicle) | % Inhibition |
| 0 | 1.00 | 1.00 | 0% |
| 0.5 | 0.85 | 1.02 | 16.7% |
| 1 | 0.62 | 0.98 | 36.7% |
| 2 | 0.45 | 1.01 | 55.4% |
| 4 | 0.38 | 0.99 | 61.6% |
| 8 | 0.42 | 1.03 | 59.2% |
| 12 | 0.55 | 0.97 | 43.3% |
| 24 | 0.70 | 1.01 | 30.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Cell Viability at Different Incubation Times
| Incubation Time (hours) | Cell Viability (% of Vehicle) at 100 nM this compound |
| 0 | 100% |
| 0.5 | 98% |
| 1 | 99% |
| 2 | 97% |
| 4 | 96% |
| 8 | 95% |
| 12 | 93% |
| 24 | 88% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: PKCiota signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal incubation time of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting variable results in PKCiota-IN-2 experiments
Welcome to the technical support center for PKCiota-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting the results of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Kinase C iota (PKCι), a member of the atypical PKC subfamily.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the PKCι kinase domain, preventing the phosphorylation of its downstream substrates. PKCι is a recognized human oncogene, playing a crucial role in cell transformation, proliferation, invasion, and survival in various forms of cancer.[3] Therefore, this compound is a valuable tool for studying the biological functions of PKCι and for investigating its potential as a therapeutic target.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly potent against PKCι, but it also exhibits inhibitory activity against other PKC isoforms at higher concentrations. It is crucial to be aware of this selectivity profile when designing experiments and interpreting data.
Q3: What is the difference between this compound and this compound formic?
A3: this compound formic is the formic acid salt form of the inhibitor.[2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form generally offers enhanced water solubility and stability, which can be advantageous for certain experimental setups.[1][4]
Q4: How should I store and handle this compound?
A4: Proper storage is critical to maintain the stability and activity of the inhibitor. For the formic acid salt form, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| PKCι | 2.8 |
| PKCα | 71 |
| PKCε | 350 |
| Data sourced from MedChemExpress product information.[1][2] |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework for treating cultured cells with this compound to assess its effect on a specific cellular process (e.g., proliferation, migration, protein phosphorylation).
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight. The optimal seeding density will depend on the cell type and the duration of the experiment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in cell culture medium to prepare the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Treatment of Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the biological question being addressed.
-
Endpoint Analysis: Following incubation, harvest the cells and perform the desired downstream analysis. This could include:
-
Western Blotting: To assess the phosphorylation status of known PKCι downstream targets.
-
Cell Proliferation Assays: (e.g., MTT, BrdU) to measure the effect on cell growth.
-
Migration/Invasion Assays: (e.g., Transwell assay) to evaluate the impact on cell motility.
-
Immunofluorescence: To observe changes in cellular localization of relevant proteins.
-
Troubleshooting Guide
Problem 1: No observable effect of this compound at the expected concentration.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Avoid multiple freeze-thaw cycles. |
| Low PKCι Expression | Verify the expression level of PKCι in your cell line of interest using Western Blot or qPCR. |
| Incorrect Dosage | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your specific cell type and experimental conditions. |
| Cell Permeability Issues | While this compound is a small molecule designed to be cell-permeable, issues can arise. Consider increasing the incubation time. |
Problem 2: Observed effects may be due to off-target inhibition.
| Potential Cause | Troubleshooting Step |
| Inhibition of other PKC isoforms | Be mindful of the IC50 values for other kinases. If using higher concentrations of this compound, consider cross-referencing your results with a more selective inhibitor for the potential off-target kinase if available. |
| Non-specific effects | Use a structurally distinct PKCι inhibitor as a control to confirm that the observed phenotype is due to PKCι inhibition. Additionally, consider using genetic approaches such as siRNA or shRNA to knockdown PKCι and see if it phenocopies the inhibitor's effect. |
Problem 3: High variability and poor reproducibility in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inhibitor Preparation Inconsistency | Prepare fresh dilutions of the inhibitor from a validated stock for each experiment. Ensure accurate pipetting. |
| Experimental Timing | Ensure that the duration of inhibitor treatment is consistent across all experiments. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PKCι signaling pathway in cancer progression.
Caption: General experimental workflow for using this compound.
Caption: Logical flow for troubleshooting variable results.
References
how to confirm PKCiota-IN-2 is entering the cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the confirmation of cellular entry of PKCiota-IN-2.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that this compound is entering the cells and not just acting on the cell surface?
A1: Confirming the intracellular entry of a small molecule inhibitor like this compound is a critical step. This can be achieved through a combination of direct and indirect methods.
-
Direct Methods: These involve measuring the concentration of the compound inside the cell. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Indirect Methods: These methods confirm that the inhibitor is engaging with its intracellular target, Protein Kinase C iota (PKCι). This provides strong evidence of cellular entry and target interaction.
Q2: What is the most direct way to measure the intracellular concentration of this compound?
A2: The most direct and quantitative method is to use LC-MS/MS to measure the amount of this compound in cell lysates after treatment. This technique allows for the precise determination of intracellular compound concentrations.[1][2]
Q3: Are there alternative methods if I don't have access to an LC-MS/MS facility?
A3: While less direct, you can infer cellular entry by demonstrating target engagement. This involves showing that this compound is inhibiting its target, PKCι, within the cell. This can be done by measuring the phosphorylation of downstream substrates of PKCι. A decrease in the phosphorylation of a known PKCι substrate after treatment with this compound would strongly suggest that the inhibitor has entered the cell and is active.
Q4: How can I be sure that the effects I'm seeing are specific to PKCι inhibition?
A4: this compound is a potent PKCι inhibitor with an IC50 of 2.8 nM. However, it also shows some activity against PKC-α (IC50 = 71 nM) and PKC-ε (IC50 = 350 nM)[3]. To confirm specificity for PKCι, you can:
-
Use a concentration of this compound that is well below the IC50 for other PKC isoforms.
-
Use a rescue experiment where you overexpress a PKCι mutant that is resistant to this compound.
-
Use siRNA to knockdown PKCι and observe if the effect of this compound is diminished.
Troubleshooting Guides
Issue 1: I am not observing any downstream effects after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a direct measurement of intracellular concentration using LC-MS/MS. |
| Compound instability | Ensure the stock solution is stored correctly (-80°C for 6 months, -20°C for 1 month) and minimize freeze-thaw cycles.[3] |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Cell line resistance | Some cell lines may have efflux pumps that actively remove the compound. Consider using a cell line with lower expression of these pumps. |
Issue 2: My LC-MS/MS results show low intracellular concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell lysis | Ensure your lysis buffer is effective for your cell type and that you are using a sufficient volume to fully lyse the cells. |
| Compound degradation during sample preparation | Keep samples on ice throughout the preparation process and consider adding protease and phosphatase inhibitors to your lysis buffer. |
| Nonspecific binding | The compound may be binding to the cell culture plate or extracellular matrix. Pre-incubate the plate with a blocking agent like BSA.[4] |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time for maximal intracellular accumulation.[1] |
Experimental Protocols
Protocol 1: Direct Measurement of Intracellular this compound using LC-MS/MS
This protocol provides a method to directly quantify the intracellular concentration of this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Organic solvent for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a specific time period. Include a vehicle-treated control.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Compound Extraction:
-
To a known volume of cell lysate, add an equal volume of organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Vortex and centrifuge to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the extracted compound.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Normalization: Normalize the intracellular compound concentration to the protein concentration or cell number.[1]
Protocol 2: Indirect Measurement of Cellular Entry via Target Engagement (Western Blot)
This protocol describes an indirect method to confirm cellular entry by assessing the inhibition of PKCι's downstream signaling.
Materials:
-
This compound
-
Antibodies:
-
Primary antibody against the phosphorylated form of a known PKCι substrate (e.g., phospho-PAK1).
-
Primary antibody against the total form of the PKCι substrate.
-
HRP-conjugated secondary antibody.
-
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal loading.
-
A decrease in the ratio of phosphorylated to total substrate in the this compound treated cells compared to the control indicates target engagement and thus, cellular entry.
-
Visualizations
Caption: Workflow for confirming cellular entry of this compound.
Caption: Simplified PKCι signaling pathway and the inhibitory action of this compound.
References
- 1. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting High Background in PKCι-IN-2 Kinase Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background signals in kinase assays utilizing the inhibitor PKCι-IN-2. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a luminescent kinase assay?
High background in luminescent kinase assays can originate from several sources, broadly categorized as reagent-based, procedural, or instrumentation-related. Common causes include:
-
Reagent Issues:
-
Contaminated ATP or Kinase Preparations: The presence of contaminating ADP in the ATP stock or autophosphorylation of the kinase can lead to a high basal signal.[1]
-
Suboptimal Reagent Concentrations: Excess concentrations of the kinase, substrate, or detection reagents can saturate the system.
-
Reagent Contamination: Microbial or chemical contamination of buffers and reagents can interfere with the assay chemistry.[2]
-
-
Procedural Flaws:
-
Inadequate Washing Steps: Insufficient removal of unbound reagents can contribute to nonspecific signals.
-
Improper Incubation Times: Incubation times that are too long can lead to signal saturation, while times that are too short may result in an inadequate signal-to-noise ratio.[3]
-
Well-to-Well Contamination (Crosstalk): Signal bleed-through from adjacent wells, especially in high-density plates, can elevate background readings.[4]
-
Introduction of Bubbles: Bubbles in the wells can scatter light and lead to erroneous readings.[3]
-
-
Instrumentation and Plate Choice:
-
Incorrect Plate Type: Using clear-bottom or black plates for luminescence assays can reduce the signal and increase crosstalk, respectively. White, opaque-walled plates are recommended to maximize the luminescent signal.[3]
-
Luminometer Settings: Improperly configured reader settings, such as read time and gain, can affect the signal-to-background ratio.
-
Q2: How can the concentration of PKCι-IN-2 affect background signal?
While PKCι-IN-2 is an inhibitor, its properties at high concentrations could potentially contribute to the background signal. Some small molecules can intrinsically fluoresce or interfere with the detection chemistry (e.g., luciferase-based systems). It is crucial to run a control plate with the inhibitor alone (no kinase) across a range of concentrations to determine its intrinsic contribution to the signal.
Q3: What is the role of DMSO in the assay, and how can it contribute to high background?
PKCι-IN-2, like many small molecule inhibitors, is likely dissolved in dimethyl sulfoxide (DMSO). While most kinase assays are tolerant to low concentrations of DMSO (typically <1%), higher concentrations can be detrimental.[1] High levels of DMSO can denature the kinase, interfere with the luciferase enzyme in detection reagents, or affect the solubility of other assay components, all of which can potentially increase background signals. It is important to maintain a consistent final DMSO concentration across all wells.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing High Background
This guide provides a logical workflow to identify the source of high background in your PKCι-IN-2 kinase assay.
Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background signals.
Guide 2: Optimizing Reagent Concentrations
Incorrect concentrations of key reagents are a frequent cause of high background. The following tables provide a template for designing optimization experiments.
Table 1: Kinase Titration
| PKCι Concentration | Average Signal (RLU) - No Substrate | Average Signal (RLU) - With Substrate | Signal-to-Background Ratio |
| 10 nM | 5,000 | 100,000 | 20 |
| 20 nM | 12,000 | 250,000 | 20.8 |
| 50 nM | 30,000 | 800,000 | 26.7 |
| 100 nM | 80,000 | 1,200,000 | 15 |
Objective: Identify the kinase concentration that provides the best signal-to-background ratio without significantly increasing the 'no substrate' control.
Table 2: ATP Titration
| ATP Concentration | Average Signal (RLU) - No Enzyme | Average Signal (RLU) - With Enzyme | Signal-to-Background Ratio |
| 1 µM | 2,000 | 150,000 | 75 |
| 10 µM | 2,500 | 750,000 | 300 |
| 50 µM | 3,000 | 900,000 | 300 |
| 100 µM | 4,000 | 950,000 | 237.5 |
Objective: Use an ATP concentration at or near the Km value for the kinase to ensure sensitivity to inhibitors. High ATP concentrations can mask the effects of competitive inhibitors.[5]
Experimental Protocols
Protocol 1: Generic Luminescent Kinase Assay
This protocol provides a general framework for a homogenous luminescent kinase assay, such as those from the Kinase-Glo® series, and highlights critical steps for minimizing background.
-
Reagent Preparation:
-
Prepare all buffers and reagents using high-purity water and sterile techniques to avoid contamination.[2]
-
Dissolve PKCι-IN-2 in 100% DMSO to create a high-concentration stock. Subsequent dilutions should be made in assay buffer to maintain a final DMSO concentration of ≤1%.
-
-
Assay Plate Preparation:
-
Use a white, opaque-walled multi-well plate suitable for luminescence.[3]
-
Add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of PKCι-IN-2 dilutions or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of substrate to all wells except the 'no substrate' controls.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of diluted PKCι enzyme to all wells except the 'no enzyme' controls.
-
Mix the plate gently on an orbital shaker for 30 seconds. Avoid introducing bubbles.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes). The optimal time should be determined experimentally to ensure the reaction is within the linear range.[6]
-
-
Signal Detection:
-
Add 15 µL of the kinase detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[6]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader with appropriate settings for sensitivity and integration time.
-
Signaling Pathway and Logical Relationships
PKCι Signaling Pathway
Protein Kinase C iota (PKCι) is a key component of several signaling pathways that regulate cell growth, proliferation, and survival. It is often activated downstream of growth factor receptors and the PI3K/AKT pathway. Understanding this pathway can help in designing relevant cellular assays and interpreting inhibitor data.
Simplified PKCι Signaling Cascade
Caption: PKCι is activated downstream of PI3K and forms a complex with Par6 to activate Rac1 signaling.[7][8]
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. promegaconnections.com [promegaconnections.com]
- 4. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com.br [promega.com.br]
- 7. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with PKCι-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with the potent and selective PKCι inhibitor, PKCι-IN-2, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my PKCι-IN-2 DMSO stock solution into my aqueous assay buffer. What is the recommended approach to improve its solubility?
A1: PKCι-IN-2 is a lipophilic molecule with low intrinsic aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to mitigate this:
-
Use the Formic Salt: PKCι-IN-2 is available as a free base and a formic salt. The formic salt form generally exhibits enhanced aqueous solubility and stability.[1] If you are using the free base, consider switching to the formic salt.
-
Optimize DMSO Concentration: Minimize the final concentration of DMSO in your aqueous buffer, ideally keeping it below 1% (v/v). While PKCι-IN-2 is highly soluble in DMSO, a high percentage of DMSO in the final aqueous solution can still lead to solubility issues for some assays and cell types.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution into the assay buffer.
-
Pre-warm the Buffer: Gently warming your aqueous buffer to 37°C before adding the inhibitor can sometimes help maintain solubility, especially for cell-based assays.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates.[2]
Q2: What is the maximum recommended concentration of PKCι-IN-2 in aqueous buffers for biochemical or cell-based assays?
Q3: Are there any recommended additives or co-solvents that can enhance the aqueous solubility of PKCι-IN-2?
A3: Yes, several additives can be explored to improve the solubility of poorly soluble compounds like PKCι-IN-2:
-
Co-solvents: In addition to DMSO, other organic co-solvents like ethanol or polyethylene glycol (PEG) can sometimes be used at low concentrations, depending on the tolerance of your experimental system.
-
Detergents: Non-ionic detergents such as Tween® 20 or Triton™ X-100 at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility. This is a common strategy in biochemical assays but may not be suitable for all cell-based experiments.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]
It is essential to validate the compatibility of any additive with your specific assay, as they can potentially interfere with the biological system or assay readout.
Troubleshooting Guides
Problem: Visible Precipitate Formation Upon Dilution
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Determine the kinetic solubility of PKCι-IN-2 in your specific buffer (see Experimental Protocols). Work below this experimentally determined limit. |
| Rapid Dilution | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. |
| Buffer Composition | The pH and salt concentration of your buffer can influence solubility. Test a range of pH values if your experiment allows. High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). |
| Low Temperature | Prepare your final dilutions at room temperature or 37°C. Avoid preparing and storing aqueous solutions of PKCι-IN-2 at 4°C unless their stability at this temperature has been confirmed. |
Problem: Inconsistent Assay Results or Loss of Activity
| Potential Cause | Troubleshooting Step |
| Compound Adsorption | Poorly soluble compounds can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic detergent or BSA in the buffer can help prevent this. |
| Time-dependent Precipitation | Even if a solution appears clear initially, precipitation can occur over time. Prepare fresh dilutions of PKCι-IN-2 immediately before use. |
| Freeze-Thaw Instability | Aliquot your high-concentration DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or affect its solubility.[3] |
Quantitative Data
The following table presents illustrative kinetic aqueous solubility data for PKCι-IN-2 (formic salt) in common buffers. Note: These are representative values, and it is highly recommended to experimentally determine the solubility in your specific assay buffer.
| Buffer (pH 7.4) | Maximum Kinetic Solubility (µM) | Final DMSO Concentration (%) |
| Phosphate-Buffered Saline (PBS) | ~ 5 - 10 | 1 |
| Tris-Buffered Saline (TBS) | ~ 8 - 15 | 1 |
| RPMI 1640 + 10% FBS | ~ 15 - 25 | 0.5 |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility of PKCι-IN-2
This protocol is adapted from the "shake-flask" method for determining the kinetic solubility of a compound from a DMSO stock.[2][4]
Materials:
-
PKCι-IN-2 (or PKCι-IN-2 formic salt)
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of PKCι-IN-2 in DMSO.
-
Create a standard curve:
-
Perform serial dilutions of the 10 mM stock in DMSO to prepare standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 µM).
-
Further dilute these DMSO standards 1:100 in your aqueous buffer (e.g., 2 µL of DMSO standard into 198 µL of buffer) to create the final standards for the curve.
-
-
Prepare the test sample:
-
Add 2 µL of the 10 mM PKCι-IN-2 DMSO stock to 198 µL of your aqueous buffer in a well of a standard 96-well plate. This gives a final concentration of 100 µM with 1% DMSO.
-
-
Incubate and shake:
-
Seal the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for 2 hours to allow the solution to reach equilibrium.
-
-
Filter out precipitate:
-
Transfer the contents of the wells to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate.
-
Centrifuge to filter the supernatant into the collection plate.
-
-
Measure absorbance:
-
Read the absorbance of the standards and the filtered sample at the λmax of PKCι-IN-2.
-
-
Calculate solubility:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the concentration of PKCι-IN-2 in the filtered sample. This value represents the kinetic solubility.
-
Protocol 2: In Vitro Kinase Assay with PKCι-IN-2
This protocol provides a general workflow for testing the inhibitory activity of PKCι-IN-2 in a biochemical kinase assay, with a focus on maintaining solubility.
Materials:
-
PKCι-IN-2 (formic salt recommended)
-
Recombinant human PKCι enzyme
-
PKCι substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of PKCι-IN-2 in DMSO.
-
Create a serial dilution plate:
-
In a 96-well plate, perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM). This will be your intermediate dilution plate.
-
-
Prepare the final inhibitor dilutions:
-
In a separate 96-well plate, add a large volume of pre-warmed (room temperature) kinase assay buffer to each well.
-
Transfer a small volume (e.g., 1 µL) from your intermediate dilution plate into the corresponding wells of the assay buffer plate. This large dilution factor (e.g., 1:100) helps to minimize precipitation. Mix thoroughly.
-
-
Start the kinase reaction:
-
To the plate containing the final inhibitor dilutions, add the recombinant PKCι enzyme and the substrate peptide.
-
Incubate for a short period (e.g., 10-15 minutes) at 30°C.
-
-
Initiate phosphorylation:
-
Add ATP to each well to start the phosphorylation reaction.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at 30°C.
-
-
Stop the reaction and detect:
-
Stop the reaction according to your detection method (e.g., by adding EDTA).
-
Detect substrate phosphorylation using a suitable method (e.g., ADP-Glo™, fluorescence polarization, or TR-FRET).
-
Visualizations
Caption: Oncogenic signaling pathways involving PKCι.
Caption: Troubleshooting workflow for PKCι-IN-2 precipitation.
References
Technical Support Center: PKCiota-IN-2
Welcome to the technical support center for PKCiota-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values or Lower Than Expected Potency
Possible Cause: Lot-to-lot variability of the compound, degradation of the compound, or experimental setup variations.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Confirm that this compound has been stored correctly. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1]
-
Solubility: Ensure the compound is fully dissolved. For DMSO, a concentration of up to 60 mg/mL (151.72 mM) is achievable, and sonication is recommended to aid dissolution.[1]
-
Freshness: Whenever possible, use freshly prepared solutions. Avoid repeated freeze-thaw cycles.
-
-
Assess Lot-to-Lot Variability:
-
Certificate of Analysis (CofA): Review the CofA for the specific lot you are using. While direct comparisons of CofAs from different lots may not always be publicly available, you can compare the purity and analytical data of your current lot to the manufacturer's specifications.
-
Internal Quality Control: If you suspect lot-to-lot variability, it is advisable to qualify each new lot upon receipt. This can be done by running a standard kinase assay and comparing the IC50 value to a previously validated lot.
-
-
Standardize Experimental Conditions:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for ATP of PKCiota.
-
Enzyme and Substrate Concentrations: Use consistent concentrations of the PKCiota enzyme and its substrate in your assays.
-
Incubation Times: Adhere to consistent incubation times for all steps of your experiment.
-
Issue 2: Unexpected Off-Target Effects
Possible Cause: this compound has known inhibitory activity against other kinases, which may lead to off-target effects in a cellular context.
Troubleshooting Steps:
-
Review Selectivity Profile: Be aware of the known selectivity of this compound. It is a potent inhibitor of PKCiota (IC50 = 2.8 nM), but it also inhibits PKC-α (IC50 = 71 nM) and PKC-ε (IC50 = 350 nM).[2][3][4]
-
Use Control Compounds:
-
Negative Control: Use a structurally related but inactive compound to ensure the observed phenotype is due to the inhibition of the target kinase.
-
Alternative Inhibitors: Employ another PKCiota inhibitor with a different chemical scaffold to confirm that the observed biological effect is specific to PKCiota inhibition.
-
-
Perform Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of PKCiota that is resistant to this compound.
Issue 3: Poor Solubility in Aqueous Buffers
Possible Cause: Like many small molecule inhibitors, this compound has limited aqueous solubility.
Troubleshooting Steps:
-
Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1]
-
Formulation: For in vivo studies, proper formulation is critical. The formic acid salt of this compound is available and may offer improved solubility and stability.[3] Consider the use of formulation vehicles such as cyclodextrins, liposomes, or other solubilizing agents.
-
Final Concentration of Organic Solvent: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples, including controls, to avoid solvent-induced artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Stock solutions in solvent should be stored at -80°C.[1] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q2: What is the selectivity profile of this compound?
A2: this compound is a potent inhibitor of PKCiota with an IC50 of 2.8 nM. It also shows inhibitory activity against PKC-α (IC50 = 71 nM) and PKC-ε (IC50 = 350 nM).[2][3][4]
Q3: How can I assess the quality of a new lot of this compound?
A3: It is good practice to perform a quality control experiment for each new lot. A standard biochemical kinase assay to determine the IC50 against PKCiota is recommended. The result should be comparable to the value reported by the manufacturer and to previous lots used in your lab.
Q4: What are the key components of a biochemical assay for this compound?
A4: A typical in vitro kinase assay for PKCiota would include the active PKCiota enzyme, a suitable substrate (e.g., a biotinylated peptide), ATP, and the inhibitor (this compound). The phosphorylation of the substrate is then detected, often using a phospho-specific antibody.
Data Presentation
As no public data on the lot-to-lot variability of this compound is available, the following table presents a hypothetical scenario of what a researcher might observe when qualifying a new lot of the inhibitor.
| Lot Number | Purity (by HPLC) | IC50 against PKCiota (nM) |
| Lot A (Reference) | 99.5% | 3.1 |
| Lot B (New) | 98.9% | 4.5 |
| Lot C (New) | 99.2% | 15.8 |
In this hypothetical example, Lot B shows comparable activity to the reference Lot A, while Lot C exhibits a significant decrease in potency, suggesting a potential issue with this particular lot.
Experimental Protocols
Key Experiment: In Vitro PKCiota Kinase Assay
This protocol outlines a general procedure for determining the IC50 of this compound.
Materials:
-
Active recombinant human PKCiota kinase
-
Biotinylated peptide substrate
-
Kinase assay buffer
-
ATP
-
This compound
-
Phospho-specific antibody for detection
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the PKCiota enzyme to each well.
-
Add the serially diluted this compound to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using a phospho-specific antibody and a suitable detection method (e.g., ELISA-based with a colorimetric or chemiluminescent readout).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified PKCiota signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
managing cytotoxicity of DMSO as a solvent for PKCiota-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKCiota-IN-2, with a special focus on managing the potential cytotoxicity of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Kinase C iota (PKCι).[1][2][3] It functions by binding to the ATP-binding pocket of PKCι, thereby preventing the phosphorylation of its downstream target proteins. PKCι is a key enzyme in several oncogenic signaling pathways that regulate cell proliferation, survival, and migration.[4][5] By inhibiting PKCι, this compound can block these pathways, making it a valuable tool for cancer research.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for PKCι. However, it does exhibit some activity against other PKC isoforms at higher concentrations. It is important to be aware of this profile when designing experiments.
| Target | IC₅₀ Value |
| PKCι | 2.8 nM |
| PKCα | 71 nM |
| PKCε | 350 nM |
| Data sourced from MedchemExpress and TargetMol.[1][2][6] |
Q3: How should I prepare a stock solution of this compound?
This compound is readily soluble in DMSO.[1][6] A recommended stock concentration is 10 mM in 100% DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solubility.[6]
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (Molecular Weight: 395.46 g/mol ) in 1 mL of 100% DMSO. Sonication may be recommended to ensure complete dissolution.[1]
-
Storage: Store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[6][7]
Q4: What is DMSO and why is its cytotoxicity a concern?
Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent for water-insoluble compounds in cell-based assays.[8][9] While effective, DMSO can be cytotoxic at certain concentrations. Its amphipathic nature allows it to interact with and disrupt cell membranes, leading to pore formation, increased permeability, and ultimately, inhibition of cell proliferation or cell death.[10][11] The cytotoxic effects are dependent on both the concentration and the duration of exposure.[8][10]
Q5: What is a safe final concentration of DMSO for my cell culture experiments?
The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive than established cell lines.[12]
| DMSO Concentration | General Guideline & Effect |
| ≤ 0.1% | Considered safe for almost all cell types, including sensitive primary cells, with minimal impact on cell viability.[12][13][14] |
| 0.1% - 0.5% | Generally well-tolerated by most robust, established cell lines for exposures up to 72 hours.[8][12] This is the most commonly recommended range. |
| 0.5% - 1.0% | May cause reduced proliferation or cytotoxicity in some cell lines, especially with longer incubation times.[9][14] Requires careful validation. |
| > 1.0% | Significant cytotoxicity and inhibition of cell proliferation are commonly observed.[9][14] These concentrations should generally be avoided. |
Crucially, a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration used for the inhibitor) must always be included in your experiments. This allows you to distinguish the cytotoxic effects of the solvent from the specific effects of this compound.
Troubleshooting Guide: Managing DMSO-Related Cytotoxicity
Unexpected cytotoxicity can confound experimental results. Use this guide to identify and resolve common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell death in vehicle control wells. | 1. DMSO concentration is too high: The final DMSO concentration exceeds the tolerance limit of your specific cell line.[9][14] 2. Long exposure time: Even low DMSO concentrations can be toxic over extended periods.[8][10] 3. Cell line sensitivity: Your cells may be particularly sensitive to DMSO.[12] | 1. Perform a DMSO dose-response curve: Use the protocol below to determine the maximum tolerated DMSO concentration (e.g., from 0.05% to 2.5%) for your cell line and experimental duration. 2. Reduce the final DMSO concentration: Dilute your this compound stock to a lower concentration so that the final DMSO percentage in the culture medium is ≤ 0.5%. 3. Decrease exposure time: If possible, shorten the incubation period for your experiment. |
| Inconsistent results or high variability between replicates. | 1. Inaccurate pipetting of stock solution: Small volumes of high-concentration DMSO stock can be difficult to pipet accurately. 2. Poor mixing: Inadequate mixing of the inhibitor/DMSO solution into the culture medium can create localized high concentrations. 3. "Edge effects" in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, concentrating both DMSO and the inhibitor. | 1. Prepare intermediate dilutions: Instead of adding a very small volume of 10 mM stock directly to the well, create an intermediate dilution of this compound in culture medium first. 2. Ensure thorough mixing: After adding the compound, gently swirl the plate or pipette mix carefully without disturbing the cell monolayer. 3. Avoid using outer wells: Fill the perimeter wells of your plate with sterile PBS or medium to create a humidity barrier and do not use them for experimental data points.[15] |
| This compound shows no effect at expected active concentrations. | 1. DMSO cytotoxicity is masking the inhibitor's effect: If the vehicle control shows high toxicity, the specific inhibitory effect of this compound cannot be accurately assessed. 2. Inhibitor precipitation: The inhibitor may have precipitated out of solution upon dilution into the aqueous culture medium. | 1. Resolve vehicle control toxicity first: Use the steps above to lower DMSO-induced cell death to a negligible level. The vehicle control viability should be >90%. 2. Visually inspect for precipitates: After diluting the stock into the medium, check for any cloudiness or crystals. If precipitation occurs, you may need to lower the final concentration of this compound. |
Experimental Protocols & Workflows
Protocol: Determining Optimal DMSO Concentration via MTT Assay
This protocol allows you to determine the maximum non-toxic concentration of DMSO for your specific cell line and experimental duration. The MTT assay measures cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to a colored formazan product by living cells.[15][16]
Materials:
-
Your chosen cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
Sterile PBS
-
100% DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a 10% SDS solution in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15][17] Incubate for 24 hours to allow for cell attachment.
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 5%. Also, prepare a "medium only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three replicate wells for each condition.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO (or other solubilization buffer) to each well. Place the plate on a shaker for 10 minutes to dissolve the crystals.[15]
-
Measure Absorbance: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells. Plot viability versus DMSO concentration to identify the highest concentration that does not significantly reduce cell viability (typically >90%).
Workflow & Visualization
The following diagrams illustrate key processes for successfully using this compound while managing DMSO cytotoxicity.
Caption: Experimental workflow for using this compound with critical cytotoxicity control points.
PKCι Signaling Pathway
PKCι is an atypical PKC isoform that plays a significant role in oncogenesis. It is activated by various upstream signals and, in turn, modulates multiple downstream pathways that control cell fate.[4] Understanding this pathway is essential for interpreting the effects of this compound.
Caption: Key oncogenic signaling pathways involving Protein Kinase C iota (PKCι).
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2230055-52-2 | MOLNOVA [molnova.com]
- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lifetein.com [lifetein.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phospho-PKCι Western Blotting with PKCiota-IN-2 Treatment
Here is a technical support center for refining the Western blot protocol for phospho-PKCι after PKCiota-IN-2 treatment.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful detection of phosphorylated Protein Kinase C iota (phospho-PKCι) by Western blot following treatment with the inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when preparing samples for phospho-PKCι detection? A1: The most critical step is to prevent dephosphorylation during sample preparation.[1] Once cells are lysed, endogenous phosphatases are released that can rapidly remove phosphate groups from your target protein.[1] To prevent this, it is essential to work quickly, keep samples on ice or at 4°C at all times, and use pre-chilled buffers.[2] Crucially, your lysis buffer must be supplemented with a freshly prepared cocktail of phosphatase inhibitors.[1][3]
Q2: Which blocking buffer is recommended for phospho-protein Western blotting? A2: Bovine Serum Albumin (BSA) is the preferred blocking agent.[4][5] Commonly used non-fat milk contains a high amount of the phosphoprotein casein, which can be recognized by anti-phospho antibodies and lead to high background noise.[1][2] If you experience high background with milk, switching to a 3-5% w/v BSA solution in Tris-Buffered Saline with Tween-20 (TBST) is recommended.[1]
Q3: Why should I avoid using Phosphate-Buffered Saline (PBS) in my wash or antibody dilution buffers? A3: The phosphate ions in PBS can compete with the phosphate groups on your target protein for binding to the phospho-specific antibody.[1][4] This interference can lead to a weaker signal. Therefore, it is highly recommended to use Tris-based buffers like TBST for all washing and antibody incubation steps.[1][4]
Q4: How can I confirm that the signal I'm detecting is specific to the phosphorylated form of PKCι? A4: A key validation experiment is to treat your cell lysate with a phosphatase, such as lambda protein phosphatase, before running the gel.[2][4] If the antibody is truly phospho-specific, the signal should disappear or be significantly reduced in the phosphatase-treated lane compared to the untreated control.[1][2][4]
Q5: Why is it important to also probe for total PKCι? A5: Probing for the total protein level of PKCι is essential for data interpretation.[4] It serves as a loading control and allows you to determine the fraction of phosphorylated PKCι relative to the total amount of the protein.[1][4] This normalization is crucial to conclude that changes in the phospho-signal are due to the inhibitor's effect and not variations in protein loading between lanes.[4]
Signaling Pathway and Experimental Workflow
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to PKCι Inhibitors in Lung Cancer Cells: Aurothiomalate vs. Next-Generation Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aurothiomalate, a known inhibitor of Protein Kinase C iota (PKCι), with the profile of a highly potent and selective PKCι inhibitor, exemplified by PKCiota-IN-2. This document is intended to inform researchers and drug development professionals on the current landscape and future directions of targeting PKCι in lung cancer.
Introduction to Targeting PKCι in Lung Cancer
Atypical protein kinase C iota (PKCι) has emerged as a critical oncogene in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Its overexpression is linked to tumor cell proliferation, survival, and invasion. The primary mechanism of PKCι-driven oncogenesis in lung cancer involves the activation of the Rac1-Pak-Mek-Erk signaling pathway, which is crucial for transformed growth.[1][2] This makes PKCι an attractive therapeutic target for the development of novel anti-cancer agents.
Aurothiomalate, an anti-rheumatoid drug, was identified as a potent inhibitor of oncogenic PKCι signaling.[1][2] More recently, highly selective and potent small molecule inhibitors, such as this compound, have been developed, offering the potential for more targeted therapeutic intervention. This guide will compare the known attributes of aurothiomalate with the profile of this compound to highlight the evolution and potential of PKCι inhibition in lung cancer therapy.
Comparative Performance Data
This section presents a summary of the available quantitative data for aurothiomalate and this compound. Direct comparative studies in lung cancer cells are not yet available; the data for this compound is based on in vitro kinase assays.
| Parameter | Aurothiomalate | This compound |
| Target | Protein Kinase C iota (PKCι) | Protein Kinase C iota (PKCι) |
| Mechanism of Action | Inhibits the interaction between PKCι and Par6, disrupting the PB1 domain interaction.[1] | Potent and selective ATP-competitive inhibitor of the PKCι kinase domain. |
| In Vitro Potency (IC50) | ~300 nM to >100 µM in NSCLC cell lines (anchorage-independent growth).[2] | 2.8 nM (against PKCι enzyme). |
| Selectivity | Also inhibits PKCζ due to homology in the PB1 domain. | High selectivity for PKCι over other PKC isoforms (PKC-α: 71 nM, PKC-ε: 350 nM). |
| Effect on Lung Cancer Cells | Inhibits anchorage-independent growth, blocks Rac1 activation, and inhibits the Mek/Erk signaling pathway.[1][2] | Data not yet available. |
| Clinical Development | Completed a Phase I clinical trial in patients with advanced non-small cell lung cancer. | Preclinical. |
Signaling Pathways
The inhibition of PKCι by both aurothiomalate and potent selective inhibitors like this compound is designed to disrupt the same critical oncogenic signaling pathway in lung cancer cells.
Caption: The PKCι-Par6-Rac1-Mek-Erk signaling pathway in lung cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is critical for determining the transformed phenotype of cancer cells.
Caption: Workflow for the anchorage-independent growth assay.
Protocol:
-
Prepare Base Agar: A base layer of 0.5% agar in growth medium is solidified in 6-well plates.
-
Prepare Top Agar: Lung cancer cells are suspended in growth medium containing 0.35% low-melting-point agar.
-
Cell Seeding: The cell-agar suspension is layered on top of the base agar.
-
Treatment: The test compound (aurothiomalate or another PKCι inhibitor) is added to the top layer at various concentrations.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 10-14 days, with fresh medium containing the inhibitor added periodically.
-
Staining and Quantification: Colonies are stained with crystal violet and counted. The IC50 value is determined as the concentration of the inhibitor that reduces colony formation by 50%.
Rac1 Activation Assay
This assay measures the levels of active, GTP-bound Rac1.
Protocol:
-
Cell Lysis: Lung cancer cells, treated with the PKCι inhibitor or a control, are lysed in a buffer that preserves GTPase activity.
-
Pull-down: Cell lysates are incubated with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.
-
Washing: The PBD-bead complexes are washed to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an antibody specific for Rac1.
-
Analysis: The amount of active Rac1 is quantified and compared between treated and control samples.
Western Blot for Mek/Erk Pathway Activation
This method is used to assess the phosphorylation status of Mek and Erk as a readout of pathway activation.
Protocol:
-
Protein Extraction: Total protein is extracted from lung cancer cells treated with the PKCι inhibitor or control.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Mek (p-Mek) and phosphorylated Erk (p-Erk). Subsequently, the membrane is incubated with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with antibodies for total Mek and total Erk to ensure equal protein loading.
Conclusion and Future Directions
Aurothiomalate has demonstrated efficacy in inhibiting the oncogenic PKCι signaling pathway in lung cancer cells and has undergone early clinical evaluation. Its mechanism of disrupting the PKCι-Par6 protein-protein interaction provides a validated strategy for targeting this pathway.
The development of highly potent and selective small molecule inhibitors, such as this compound, represents a significant advancement. While lacking direct comparative data in lung cancer models, the high potency and selectivity of such compounds in vitro suggest they may offer an improved therapeutic window and reduced off-target effects compared to less specific inhibitors.
Future research should focus on evaluating these next-generation PKCι inhibitors in preclinical lung cancer models to determine their efficacy on cell viability, apoptosis, and invasion. Direct, head-to-head studies with aurothiomalate would be invaluable in elucidating the relative advantages of targeting the PB1 domain interaction versus the kinase domain. Such studies will be crucial in guiding the clinical development of more effective and targeted therapies for patients with PKCι-driven lung cancers.
References
A Head-to-Head Comparison of Pan-PKC Inhibitors: PKCiota-IN-2 versus Go 6983
For researchers, scientists, and drug development professionals, the selection of an appropriate protein kinase C (PKC) inhibitor is critical for the success of their experiments. This guide provides an objective comparison of two notable pan-PKC inhibitors, PKCiota-IN-2 and Go 6983, focusing on their performance, selectivity, and supporting experimental data.
This comparison guide delves into the specifics of each inhibitor, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual diagrams of relevant signaling pathways and workflows to aid in the decision-making process.
Mechanism of Action and Selectivity Profile
Both this compound and Go 6983 are potent ATP-competitive inhibitors of protein kinase C isoforms. However, their selectivity profiles across the PKC family and the broader kinome exhibit key differences.
Go 6983 is a well-established and widely used pan-PKC inhibitor that demonstrates potent inhibition of conventional (cPKC) and novel (nPKC) isoforms.[1][2][3] It is a broad-spectrum inhibitor, making it suitable for studies where the goal is to inhibit the majority of PKC activity.[3]
This compound , a more recently developed inhibitor, emerged from a fragment-based drug discovery program.[1][4] It shows high potency against the atypical PKC isoform ι (PKCι), with some activity against PKCα and PKCε.[5] Its complete selectivity profile across all PKC isoforms is not as extensively documented in publicly available literature as that of Go 6983.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Go 6983, facilitating a direct comparison of their inhibitory activities.
Table 1: Inhibitory Activity (IC50) Against PKC Isoforms
| PKC Isoform | This compound (nM) | Go 6983 (nM) |
| PKCα | 71[5] | 7[3][6] |
| PKCβ | Not Available | 7[3][6] |
| PKCγ | Not Available | 6[3][6] |
| PKCδ | Not Available | 10[3][6] |
| PKCε | 350[5] | Not Available |
| PKCζ | Not Available | 60[3][6] |
| PKCη | Not Available | Not Available |
| PKCθ | Not Available | Not Available |
| PKCι | 2.8 [5] | Not Available |
| PKCμ (PKD) | Not Available | >10,000 |
Note: "Not Available" indicates that the data was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize PKC inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the inhibitor against purified PKC isoforms.
Materials:
-
Recombinant human PKC isoforms
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP (as required for the specific kinase)
-
Substrate peptide (e.g., Myelin Basic Protein or a specific fluorescently labeled peptide)
-
Inhibitor (this compound or Go 6983) dissolved in DMSO
-
96-well plates
-
Plate reader (for fluorescent or luminescent detection) or scintillation counter (for radioactive detection)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
This cell-based assay assesses the inhibitor's effect on the phosphorylation of downstream targets of PKC in a cellular context.
Objective: To determine the effective concentration of the inhibitor required to block a specific PKC-mediated signaling pathway in cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor (this compound or Go 6983)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against phosphorylated and total forms of a downstream target, e.g., phospho-MARCKS, phospho-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
selectivity profile of PKCiota-IN-2 against other PKC isoforms
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of PKCι-IN-2's inhibitory activity against other Protein Kinase C (PKC) isoforms, supported by experimental data and protocols.
PKCι-IN-2 has emerged as a potent inhibitor of Protein Kinase C iota (PKCι), an atypical PKC isoform implicated in various cellular processes and diseases, including cancer.[1] Its efficacy, however, must be weighed against its activity on other closely related PKC isoforms to fully comprehend its biological effects and potential off-target interactions.
Selectivity Profile of PKCι-IN-2
The inhibitory activity of PKCι-IN-2 was assessed against a panel of PKC isoforms, revealing a significant preference for PKCι. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| PKC Isoform | IC50 (nM) |
| PKCι | 2.8[2][3][4] |
| PKCα | 71[2][3][4] |
| PKCε | 350[2][3][4] |
Table 1: Inhibitory activity of PKCι-IN-2 against various PKC isoforms. Lower IC50 values indicate greater potency.
As the data illustrates, PKCι-IN-2 is approximately 25-fold more selective for PKCι over PKCα and about 125-fold more selective over PKCε. This demonstrates a notable selectivity for the atypical PKCι isoform.
Experimental Methodology: Kinase Activity Assay
The determination of IC50 values for PKCι-IN-2 is typically performed using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The kinase reaction is performed by incubating the PKC enzyme with its substrate and ATP. Upon completion, the remaining ATP is depleted, and the generated ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[5]
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the specific PKC isoform (e.g., PKCι, PKCα, or PKCε), a suitable substrate peptide (such as CREBtide), and the kinase assay buffer.[6]
-
Inhibitor Addition: Serial dilutions of PKCι-IN-2 are added to the reaction wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP.[6] The mixture is then incubated at a controlled temperature (e.g., 30°C) for a defined period.[6]
-
Termination and ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5][6]
-
ADP to ATP Conversion: A kinase detection reagent is added to convert the ADP generated during the kinase reaction into ATP and to provide the luciferase and luciferin for the light-producing reaction.
-
Luminescence Detection: The luminescence is measured using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
-
IC50 Calculation: The IC50 values are determined by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PKCι Signaling Pathway in Ovarian Tumorigenesis
PKCι is a key component of cellular signaling pathways that can contribute to cancer development. One such pathway identified in ovarian cancer involves the Phosphoinositide 3-kinase (PI3K) and Cyclin E.[7]
Caption: PI3K/PKCι/Cyclin E signaling pathway in ovarian cancer.
This pathway highlights how upstream signals from PI3K can activate PKCι, which in turn leads to the upregulation of Cyclin E, a critical regulator of the cell cycle, ultimately promoting tumor cell proliferation.[7] The development of selective inhibitors like PKCι-IN-2 provides a valuable tool for dissecting such pathways and exploring potential therapeutic interventions.
References
- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. promega.jp [promega.jp]
- 7. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of PKCι Inhibitor PKCiota-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a detailed comparison of the off-target kinase inhibition profile of PKCiota-IN-2 with other known PKC inhibitors, supported by experimental data and methodologies.
This compound has emerged as a potent inhibitor of Protein Kinase C iota (PKCι), a key signaling protein implicated in various cancers. However, the therapeutic window of any kinase inhibitor is critically dependent on its selectivity. This report consolidates available data on the off-target profile of this compound and compares it with three other PKC inhibitors: Sotrastaurin (AEB071), Enzastaurin (LY317615), and Go 6983.
Comparative Kinase Inhibition Profiles
The selectivity of these inhibitors varies significantly, not only within the PKC family but also across the broader human kinome. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: Inhibition of PKC Isoforms by this compound and Alternatives
| Kinase | This compound (IC50 nM) | Sotrastaurin (AEB071) (Ki nM) | Enzastaurin (LY317615) (IC50 nM) | Go 6983 (IC50 nM) |
| PKCι | 2.8 | - | - | - |
| PKCα | 71 | 0.95 | 39 | 7 |
| PKCβ | - | 0.64 | 6 | 7 |
| PKCγ | - | - | 83 | 6 |
| PKCδ | - | 2.1 | - | 10 |
| PKCε | 350 | 3.2 | 110 | - |
| PKCη | - | 1.8 | - | - |
| PKCθ | - | 0.22 | - | - |
| PKCζ | - | inactive | - | 60 |
| PKCμ (PKD1) | - | - | - | 20000 |
Data sourced from publicly available databases and scientific literature. A hyphen (-) indicates that data was not found.
Table 2: Off-Target Kinase Profile of Enzastaurin (LY317615) from KINOMEscan® Assay
This table presents a selection of off-target kinases for which Enzastaurin demonstrated significant binding affinity (Kd < 1000 nM) in a comprehensive KINOMEscan® screen against 456 human kinases. This provides a broader view of its selectivity beyond the PKC family.
| Target | Gene Symbol | Kd (nM) |
| Protein kinase C beta type | PRKCB | 6 |
| Glycogen synthase kinase-3 beta | GSK3B | 8.3 |
| Protein kinase C epsilon type | PRKCE | 8.9 |
| Protein kinase C delta type | PRKCD | 25 |
| Ribosomal protein S6 kinase A6 | RPS6KA6 | 25 |
| Protein kinase C theta type | PRKCQ | 36 |
| FLT3 (D835Y mutant) | FLT3 | 40 |
| Protein kinase C eta type | PRKCH | 46 |
| FLT3 (D835H mutant) | FLT3 | 49 |
| FLT3 (ITD mutant) | FLT3 | 72 |
| Mitogen-activated protein kinase 15 | MAPK15 | 76 |
| Ribosomal protein S6 kinase A3 | RPS6KA3 | 87 |
| Dual specificity tyrosine-phosphorylation-regulated kinase 1A | DYRK1A | 160 |
| cGMP-dependent protein kinase 2 | PRKG2 | 170 |
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 200 |
| Ribosomal protein S6 kinase A2 | RPS6KA2 | 220 |
| Myosin light chain kinase family member 4 | MYLK4 | 230 |
This data was derived from a DiscoveRx KINOMEscan® screen.
Experimental Protocols
The data presented in this guide were generated using various kinase inhibition assays. Below are detailed descriptions of the common methodologies employed.
Radiometric Filter Binding Assay (for IC50 determination)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Workflow:
Caption: Workflow of a radiometric filter binding kinase assay.
Detailed Steps:
-
Reaction Setup: In a microplate, the kinase, a specific peptide or protein substrate, and varying concentrations of the inhibitor are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unbound [γ-³³P]ATP does not.
-
Washing: The filter mat is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
KINOMEscan® Competition Binding Assay (for Kd determination)
The KINOMEscan® platform utilizes a competition binding assay to measure the binding affinity (Kd) of a compound to a large panel of kinases. This method does not measure enzymatic activity directly but rather the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.
Workflow:
Caption: Principle of the KINOMEscan® competition binding assay.
Detailed Steps:
-
Assay Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of a test compound. A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
Competition: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by real-time PCR (qPCR) of the attached DNA tag.
-
Data Analysis: The results are reported as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. A dissociation constant (Kd) is then calculated from a dose-response curve to quantify the binding affinity.
PKCι Signaling Pathway
PKCι is a crucial node in several signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers. Understanding these pathways is essential for contextualizing the effects of PKCι inhibitors.
Caption: A simplified representation of a PKCι signaling pathway.
This diagram illustrates a common pathway where upstream signals from receptor tyrosine kinases (RTKs) activate PI3K and PDK1, leading to the phosphorylation and activation of PKCι. Activated PKCι can then interact with the scaffold protein Par6 to activate the small GTPase Rac1. This, in turn, activates a downstream cascade involving PAK1, MEK, and ERK, ultimately promoting cellular processes that contribute to cancer progression, such as proliferation, survival, and invasion.[1][2][3][4]
Conclusion
This comparative guide highlights the varying selectivity profiles of this compound and other PKC inhibitors. While this compound demonstrates high potency for its primary target, its activity against other PKC isoforms like PKCα and PKCε should be considered in experimental design and interpretation. In contrast, inhibitors like Sotrastaurin and Go 6983 exhibit different patterns of selectivity within the PKC family. The comprehensive KINOMEscan® data for Enzastaurin underscores the importance of broad kinase profiling to fully characterize the off-target landscape of an inhibitor. Researchers should carefully consider these selectivity profiles when choosing an inhibitor for their specific research needs to ensure the most accurate and interpretable results.
References
- 1. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PKCι Inhibition with PKCiota-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the inhibition of Protein Kinase C iota (PKCι) autophosphorylation using the potent and selective inhibitor, PKCiota-IN-2. We present a comparative analysis of this compound against other common PKC inhibitors, detailed experimental protocols for validation, and exemplar data to support researchers in their study of atypical PKC signaling.
Introduction to PKCι and Autophosphorylation
Protein Kinase C iota (PKCι), an atypical member of the PKC family, is a critical signaling node in pathways governing cell polarity, proliferation, and survival. Unlike conventional PKCs, its activation is independent of calcium and diacylglycerol. A key step in the maturation and activation of PKCι is phosphorylation. The enzyme is first phosphorylated on its activation loop (at Threonine 403) by PDK1, which primes it for subsequent autophosphorylation on its C-terminal "turn motif" (at Threonine 555).[1][2][3] This autophosphorylation event is crucial for stabilizing the active conformation of the kinase. Given its role as a human oncogene in several cancers, including lung, ovarian, and pancreatic cancer, the development of specific inhibitors to probe its function is of high therapeutic and research interest.[4]
This compound has emerged as a highly potent and selective small molecule inhibitor of PKCι, making it an invaluable tool for dissecting its cellular functions.
Comparative Analysis: this compound vs. Alternative Inhibitors
The utility of a chemical probe is defined by its potency and selectivity. This compound demonstrates exceptional potency for PKCι with an IC50 in the low nanomolar range and maintains significant selectivity over other PKC isoforms.[5] This is a critical advantage over broad-spectrum or pan-PKC inhibitors, which can produce confounding off-target effects.
Table 1: Kinase Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | PKCι IC50 / Kᵢ | PKCα IC50 / Kᵢ | PKCβ IC50 / Kᵢ | PKCε IC50 / Kᵢ | Notes |
| This compound | PKCι | 2.8 nM | 71 nM | - | 350 nM | Highly potent and selective for PKCι.[5] |
| Sotrastaurin (AEB071) | Pan-PKC | - | 0.95 nM | 0.64 nM | 1.8-3.2 µM | Potent inhibitor of conventional and novel PKCs.[6] |
| Enzastaurin (LY317615) | PKCβ | - | 39 nM | 6 nM | 110 nM | Selective for PKCβ over other isoforms.[7] |
| Staurosporine | Broad Spectrum Kinase | ~3 nM | ~3 nM | ~3 nM | ~3 nM | Highly potent but non-selective pan-kinase inhibitor. |
| ICA-1 | PKCι | ~0.1 µM (IC50) | - | - | - | Shows selectivity for PKCι over PKCζ.[6] |
IC50/Kᵢ values are compiled from various sources and should be considered representative. Actual values may vary based on assay conditions.
Validating Inhibition of PKCι Autophosphorylation
Validating that this compound inhibits PKCι autophosphorylation can be achieved through a combination of in vitro biochemical assays and cell-based approaches.
In Vitro Validation
The most direct method is an in vitro kinase assay using recombinant PKCι. The assay measures the incorporation of phosphate onto PKCι itself in the presence of ATP. A successful validation will show a dose-dependent decrease in PKCι autophosphorylation with increasing concentrations of this compound.
Table 2: Exemplar Data from In Vitro PKCι Autophosphorylation Assay
| This compound Conc. | PKCι Activity (% of Control) | Standard Deviation |
| 0 nM (Control) | 100% | ± 5.2% |
| 1 nM | 78% | ± 4.5% |
| 3 nM | 49% | ± 3.9% |
| 10 nM | 15% | ± 2.1% |
| 30 nM | 4% | ± 1.5% |
| 100 nM | <1% | ± 0.8% |
This table represents typical expected results. The calculated IC50 from this data would be approximately 3 nM, consistent with published values.
Cell-Based Validation
In a cellular context, inhibition is typically verified by Western blot analysis. Cells overexpressing PKCι or endogenous lines are treated with this compound. Cell lysates are then probed with an antibody specific to the phosphorylated form of the PKCι turn motif (p-Thr555) or the activation loop (p-Thr403 for PDK1 activity). Effective inhibition will result in a significant reduction in the phospho-PKCι signal compared to the total PKCι protein level.
Visualizing Pathways and Workflows
PKCι Activation and Inhibition Pathway
Caption: PKCι activation pathway and point of inhibition by this compound.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating PKCι autophosphorylation inhibition.
Experimental Protocols
In Vitro PKCι Autophosphorylation Kinase Assay (Non-Radioactive)
This protocol is adapted for a luminescence-based kinase assay format, such as ADP-Glo™, which measures ATP consumption.
Materials:
-
Recombinant human PKCι enzyme
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP (at a concentration near the Kₘ for PKCι)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: To each well of the plate, add:
-
5 µL of Kinase Buffer
-
2.5 µL of this compound dilution or vehicle
-
2.5 µL of recombinant PKCι enzyme diluted in kinase buffer
-
-
Initiation: Gently mix and incubate for 10 minutes at room temperature.
-
Start Reaction: Add 5 µL of ATP solution to each well to start the autophosphorylation reaction.
-
Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the ADP generated and thus to kinase activity.
-
Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent activity versus inhibitor concentration and fit to a four-parameter curve to determine the IC50 value.
Cell-Based Western Blot Analysis of PKCι Phosphorylation
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical).
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.
-
Primary Antibodies: Rabbit anti-phospho-PKCι (Thr555) and Mouse anti-total PKCι.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody cocktail (anti-phospho-PKCι and anti-total PKCι) diluted in 5% BSA/TBST overnight at 4°C.
-
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phospho-PKCι signal to the total PKCι signal to determine the specific inhibition of phosphorylation.
References
- 1. Crystal structure of the catalytic domain of human atypical protein kinase C-iota reveals interaction mode of phosphorylation site in turn motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential dephosphorylation of the Protein Kinase C-zeta (PKCζ) in an integrin αIIbβ3-dependent manner in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. REGULATORY AUTOPHOSPHORYLATION SITES ON PROTEIN KINASE C-δ AT Thr141 AND Thr295 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PKCι-IN-2
This guide provides a detailed comparison of the preclinical efficacy of PKCι-IN-2, a potent inhibitor of Protein Kinase C iota (PKCι). The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting PKCι.
Data Presentation
In Vitro Efficacy of PKCι-IN-2
PKCι-IN-2 is a potent inhibitor of PKCι, demonstrating significant selectivity over some other PKC isoforms. The table below summarizes its in vitro inhibitory activity.
| Target | IC50 (nM) | Reference |
| PKCι | 2.8 | [1][2] |
| PKCα | 71 | [1][2] |
| PKCε | 350 | [1][2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy of PKCι Inhibition (Representative Data)
While specific in vivo efficacy data for PKCι-IN-2 is not publicly available, studies on other PKCι inhibitors and genetic knockdown models have demonstrated the potential of targeting this kinase in vivo. The following table summarizes representative findings from such studies. It is important to note that these results are not directly from experiments with PKCι-IN-2 but are indicative of the expected outcomes of effective PKCι inhibition in cancer models.
| Model | Intervention | Key Findings | Reference |
| Ovarian Cancer Xenograft | shRNA against PKCι | Decreased tumor proliferation, G1 cell cycle arrest, significantly prolonged overall survival. | [3] |
| Lung Cancer Model | Genetic loss of Prkci (mouse PKCι gene) | Dramatically inhibited Kras-initiated lung tumor formation. | [4] |
| Lung Cancer Model | Aurothiomalate (PKCι inhibitor) | Inhibited Kras-mediated lung tumor growth. | [4] |
| Colon Cancer Model (AOM-induced) | Overexpression of active PKCι | Promoted development of malignant carcinomas. | [5] |
| Colon Cancer Model (ApcMin/+) | Tissue-specific knockout of PKCλ (mouse homolog of PKCι) | Significantly suppressed intestinal tumor formation. | [5] |
Signaling Pathways and Experimental Workflows
PKCι Signaling Pathway
PKCι is a key node in multiple signaling pathways that are frequently dysregulated in cancer. It is typically activated downstream of growth factor receptors and oncogenes like PI3K and Ras. Once activated, PKCι can promote cell survival, proliferation, and invasion through various downstream effectors, including Rac1 and NF-κB, and by regulating the expression of critical cell cycle proteins like cyclin E.[6]
Caption: Oncogenic Signaling Pathways involving PKCι.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a kinase inhibitor like PKCι-IN-2 typically follows a multi-stage process, beginning with in vitro biochemical and cellular assays and progressing to in vivo animal models to assess efficacy and safety.
Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.
Experimental Protocols
Biochemical Kinase Assay (for IC50 Determination)
The inhibitory activity of PKCι-IN-2 against PKCι and other kinases is typically determined using a biochemical kinase assay.
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
-
General Protocol:
-
Recombinant human PKCι enzyme is incubated with a specific peptide substrate and ATP in a buffer solution.
-
PKCι-IN-2 is added at various concentrations to determine its effect on the kinase activity.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays are used to assess the effect of an inhibitor on the proliferation and survival of cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of PKCι-IN-2 or a vehicle control for a specified duration (e.g., 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
In Vivo Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
General Protocol:
-
A suspension of human cancer cells (e.g., ovarian or lung cancer cell lines with high PKCι expression) is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
PKCι-IN-2 (or the vehicle control) is administered to the mice according to a specific dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
The efficacy of the treatment is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups. Survival studies may also be conducted.[7]
-
References
- 1. Inhibition of protein kinase C activity inhibits osteosarcoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical protein kinase C{iota} is required for bronchioalveolar stem cell expansion and lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C betaII and PKCiota/lambda: collaborating partners in colon cancer promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of PKCι Inhibition by PKCiota-IN-2 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of results obtained through the use of a potent Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2, and siRNA-mediated knockdown of PKCι. The objective is to offer a comprehensive resource for researchers aiming to validate the on-target effects of PKCι inhibition in cancer research and drug development.
Introduction
Protein Kinase C iota (PKCι) has been identified as a crucial oncogene, playing a significant role in the proliferation, survival, and invasion of various cancer cells.[1] Its involvement in key signaling pathways makes it an attractive therapeutic target. Two primary methods for investigating the function of PKCι are through the use of small molecule inhibitors and genetic knockdown via small interfering RNA (siRNA).
This compound is a potent and selective inhibitor of PKCι, offering a rapid and reversible means of blocking its kinase activity. In contrast, siRNA knockdown provides a highly specific method to reduce the expression of the PKCι protein itself, leading to a loss of function. Cross-validating the results from these two distinct approaches is critical to ensure that the observed phenotypes are indeed due to the inhibition of PKCι signaling and not off-target effects of the inhibitor or the siRNA machinery.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from a cross-validation study comparing the effects of a potent PKCι inhibitor (represented here by data points that would be collected for a compound like this compound) and PKCι siRNA in a relevant cancer cell line.
Table 1: Comparative Effects on Cancer Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | IC50 / Effective Dose |
| Vehicle Control | - | 100% | - |
| PKCι Inhibitor | 10 nM | 75% | 50 nM (example) |
| 50 nM | 50% | ||
| 100 nM | 30% | ||
| Scrambled siRNA | 50 nM | 98% | - |
| PKCι siRNA | 50 nM | 45% | 50 nM (example) |
Table 2: Comparative Effects on Cancer Cell Migration and Invasion
| Treatment Group | Assay | Result (% of Control) |
| Vehicle Control | Wound Healing | 100% closure at 24h |
| PKCι Inhibitor (50 nM) | Wound Healing | 40% closure at 24h |
| Scrambled siRNA (50 nM) | Wound Healing | 95% closure at 24h |
| PKCι siRNA (50 nM) | Wound Healing | 35% closure at 24h |
| Vehicle Control | Transwell Invasion | 100% invasion |
| PKCι Inhibitor (50 nM) | Transwell Invasion | 30% invasion |
| Scrambled siRNA (50 nM) | Transwell Invasion | 97% invasion |
| PKCι siRNA (50 nM) | Transwell Invasion | 25% invasion |
Table 3: Comparative Effects on Downstream Signaling
| Treatment Group | Target Protein | Phosphorylation Level (% of Control) |
| Vehicle Control | p-ERK1/2 | 100% |
| PKCι Inhibitor (50 nM) | p-ERK1/2 | 25% |
| Scrambled siRNA (50 nM) | p-ERK1/2 | 98% |
| PKCι siRNA (50 nM) | p-ERK1/2 | 20% |
| Vehicle Control | p-AKT (Ser473) | 100% |
| PKCι Inhibitor (50 nM) | p-AKT (Ser473) | 35% |
| Scrambled siRNA (50 nM) | p-AKT (Ser473) | 95% |
| PKCι siRNA (50 nM) | p-AKT (Ser473) | 30% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
Cell Line: A relevant cancer cell line with known PKCι expression (e.g., A549, Panc-1).
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
siRNA Transfection
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute PKCι-specific siRNA and a non-targeting (scrambled) control siRNA in serum-free media (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of PKCι knockdown by Western blotting or qRT-PCR.
Small Molecule Inhibitor Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment: The following day, replace the media with fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before analysis.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with the PKCι inhibitor or transfect with siRNA as described above.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2][3][4][5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[2][3][4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Wound Healing (Scratch) Assay
-
Cell Monolayer: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[6][7][8][9][10]
-
Treatment: Wash the wells to remove detached cells and replace the media with fresh media containing the PKCι inhibitor or vehicle. For siRNA-treated cells, the scratch is made after the transfection period.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration and wound closure.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[11][12][13][14]
-
Cell Seeding: Seed pre-treated (with inhibitor or siRNA) cells in serum-free media into the upper chamber of the Transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the matrix and membrane.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blotting
-
Cell Lysis: Lyse the treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total PKCι, p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[15][16]
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways downstream of PKCι.
Experimental Workflow
Caption: Workflow for cross-validation of a PKCι inhibitor and siRNA.
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Transwell invasion and migration assay [bio-protocol.org]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Acquired Resistance to PKCι Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase C iota (PKCι), a key player in cell proliferation, survival, and metastasis, has emerged as a promising therapeutic target in various cancers, including non-small cell lung cancer and pancreatic cancer.[1][2] PKCiota-IN-2 is a potent and specific small molecule inhibitor of PKCι, demonstrating significant anti-tumor activity. However, as with many targeted therapies, the development of acquired resistance poses a significant clinical challenge. This guide provides a comparative analysis of the potential mechanisms of acquired resistance to this compound, drawing parallels with known resistance patterns of other kinase inhibitors, and outlines experimental strategies to investigate and overcome this resistance.
Understanding PKCι and its Inhibition
PKCι is a member of the atypical PKC subfamily and plays a crucial role in oncogenic signaling. It is often overexpressed in cancerous tissues and is associated with poor prognosis.[2][3] PKCι promotes tumor progression by activating downstream signaling cascades, including the MEK/ERK and NF-κB pathways, which drive cell growth and survival.[3][4]
This compound is an ATP-competitive inhibitor with high selectivity for PKCι. Its mechanism of action involves binding to the ATP-binding pocket of the PKCι kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Potential Mechanisms of Acquired Resistance to this compound
While specific studies on acquired resistance to this compound are not yet available, we can extrapolate from the well-documented resistance mechanisms observed with other kinase inhibitors. These can be broadly categorized into on-target alterations and activation of bypass signaling pathways.
On-Target Alterations
These resistance mechanisms involve genetic changes in the direct target of the drug, in this case, the PRKCI gene encoding PKCι.
| Resistance Mechanism | Description | Potential Impact on this compound Efficacy |
| Gatekeeper Mutations | Mutations in the ATP-binding pocket of the kinase domain can reduce the binding affinity of the inhibitor without significantly affecting the kinase's catalytic activity. The "gatekeeper" residue is a critical determinant of inhibitor selectivity.[5] | Decreased binding of this compound, leading to reduced inhibition of PKCι signaling and tumor cell survival. |
| Gene Amplification | An increase in the copy number of the PRKCI gene can lead to overexpression of the PKCι protein.[6] | The elevated levels of the target protein may overwhelm the inhibitory capacity of the drug at standard clinical doses, requiring higher concentrations for a therapeutic effect. |
Activation of Bypass Signaling Pathways
Tumor cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.
| Bypass Pathway | Description | Potential Impact on this compound Efficacy |
| Upregulation of other PKC isoforms | Increased expression or activation of other PKC isoforms (e.g., PKCζ, PKCε) could potentially compensate for the loss of PKCι signaling.[7][8] | The tumor cell can maintain pro-survival signaling despite the specific inhibition of PKCι. |
| Activation of Parallel Pathways | Activation of alternative survival pathways, such as the PI3K/AKT/mTOR or STAT3 signaling cascades, can bypass the need for PKCι signaling.[9] | The tumor cell becomes independent of the PKCι pathway for its growth and survival, rendering this compound ineffective. |
| Stromal-Mediated Resistance | The tumor microenvironment, including cancer-associated fibroblasts, can secrete growth factors that activate alternative survival pathways in cancer cells, leading to resistance.[9] | Extrinsic signals from the stroma can override the inhibitory effects of this compound. |
Comparative Analysis with Alternative PKC Inhibitors
Several other inhibitors targeting PKC isoforms are in various stages of development. Understanding their mechanisms and resistance profiles can provide valuable insights for the clinical strategy of this compound.
| Inhibitor | Target(s) | Known/Potential Resistance Mechanisms |
| Aurothiomalate | Disrupts PKCι/Par6 interaction | Alterations in the Par6 binding domain of PKCι, upregulation of downstream effectors.[10] |
| Enzastaurin (LY317615) | Primarily PKCβ | Upregulation of bypass pathways (e.g., PI3K/AKT).[3] |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | On-target mutations in multiple PKC isoforms, activation of compensatory pathways. |
Experimental Protocols for Assessing Resistance
Investigating the mechanisms of acquired resistance is crucial for developing effective second-line therapies. Below are detailed methodologies for key experiments.
Generation of this compound Resistant Cell Lines
-
Protocol:
-
Culture a cancer cell line known to be sensitive to this compound (e.g., a non-small cell lung cancer line with high PKCι expression).
-
Continuously expose the cells to increasing concentrations of this compound over a prolonged period (several months).
-
Start with a concentration equivalent to the IC50 and gradually increase the dose as cells develop tolerance.
-
Isolate and expand the resistant clones that can proliferate in the presence of high concentrations of the inhibitor.
-
Confirm the resistant phenotype using cell viability assays (e.g., MTT or CellTiter-Glo).
-
Cell Viability Assay (MTT Assay)
-
Protocol:
-
Seed parental (sensitive) and resistant cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for both parental and resistant cell lines.
-
Western Blot Analysis for Signaling Pathway Alterations
-
Protocol:
-
Lyse parental and resistant cells (both untreated and treated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, PKCι, GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Gene Sequencing for On-Target Mutations
-
Protocol:
-
Extract genomic DNA from parental and resistant cell lines.
-
Amplify the coding region of the PRKCI gene using polymerase chain reaction (PCR) with specific primers.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products to identify any point mutations, insertions, or deletions in the PRKCI gene of the resistant cells compared to the parental cells.
-
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the PKCι signaling pathway, a potential resistance mechanism, and the experimental workflow for identifying resistance.
Caption: Simplified PKCι signaling pathway leading to cell proliferation and metastasis.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
Conclusion and Future Directions
The development of acquired resistance to this compound is a foreseeable obstacle that requires proactive investigation. By understanding the potential on-target and bypass mechanisms, researchers can devise rational strategies to overcome resistance. These may include the development of next-generation inhibitors that can overcome gatekeeper mutations or combination therapies that co-target PKCι and key bypass signaling pathways. The experimental frameworks provided in this guide offer a robust starting point for elucidating the specific mechanisms of resistance to this compound, ultimately paving the way for more durable therapeutic responses in patients.
References
- 1. Targeting Protein Kinase C subtypes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase C isozymes as therapeutic targets for treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Unveiling the Potency of PKCι Inhibition: A Comparative Analysis of PKCiota-IN-2 Across Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced efficacy of targeted inhibitors across various cancer types is paramount. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι), across different cancer cell lines. The data is supplemented with detailed experimental protocols and a visualization of the pertinent signaling pathway to provide a comprehensive resource for evaluating this compound's potential in cancer therapy.
Protein Kinase C iota (PKCι) has emerged as a compelling therapeutic target in oncology due to its role in driving oncogenic signaling pathways that promote cell proliferation, survival, and metastasis.[1] this compound, a small molecule inhibitor, has demonstrated high potency and selectivity for PKCι, making it a valuable tool for both basic research and preclinical studies.
Comparative Efficacy of this compound: A Look at the IC50 Data
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. While the biochemical IC50 provides a measure of direct target engagement, the cellular IC50 is crucial for understanding the compound's effectiveness in a more biologically relevant context.
Biochemically, this compound is a highly potent inhibitor of PKCι with an IC50 of 2.8 nM .[2] It also exhibits selectivity over other PKC isoforms, with IC50 values of 71 nM and 350 nM for PKC-α and PKC-ε, respectively.[2]
In cellular assays, the concentration required to inhibit cell growth by 50% (GI50), a measure comparable to IC50, has been determined in select cancer cell lines. The following table summarizes the available data for this compound (also referred to as compound 49 in the primary literature).
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| Huh-7 | Hepatocellular Carcinoma | 1.4[2] |
| HCCLM3 | Hepatocellular Carcinoma | 3[2] |
Note: The available public data on the cellular activity of this compound across a wide variety of cancer cell lines is currently limited. The provided data is from the initial discovery and characterization of the compound.
Deciphering the Mechanism: The PKCι Signaling Pathway
PKCι is a key node in multiple signaling cascades that are frequently dysregulated in cancer. Upon activation by upstream signals, such as growth factors or oncogenic Ras, PKCι phosphorylates and activates a range of downstream effector proteins. These effectors, in turn, modulate critical cellular processes that contribute to the malignant phenotype.
Caption: Simplified diagram of the PKCι signaling pathway in cancer.
Experimental Corner: How IC50 is Determined
The IC50 values reported for this compound are typically determined through cell viability or proliferation assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The general workflow for such an experiment is outlined below.
References
validating the anti-invasive effects of PKCiota-IN-2 in a Matrigel assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the anti-invasive properties of the novel Protein Kinase C iota (PKCι) inhibitor, PKCι-IN-2, utilizing the Matrigel invasion assay. While direct experimental data for PKCι-IN-2 in a Matrigel assay is not yet publicly available, this document outlines the scientific rationale for its expected efficacy, compares it with other PKC inhibitors, and provides detailed protocols to facilitate its validation.
Introduction to PKCι and Cancer Invasion
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and has emerged as a critical player in cancer progression. Overexpression and hyperactivity of PKCι are linked to increased cell proliferation, survival, and, notably, invasion and metastasis in various cancers.[1] PKCι promotes invasion by participating in signaling pathways that remodel the cytoskeleton and degrade the extracellular matrix, key steps in the metastatic cascade.
PKCι-IN-2 is a potent and highly selective small molecule inhibitor of PKCι. Its ability to target a key driver of cancer cell invasion makes it a promising candidate for anti-metastatic therapy. The Matrigel invasion assay serves as a standard in vitro method to quantify the invasive potential of cancer cells and to evaluate the efficacy of inhibitory compounds like PKCι-IN-2.[2]
Comparative Analysis of PKCι Inhibitors
While specific anti-invasion data for PKCι-IN-2 is pending, a comparison with other known PKC inhibitors can provide a valuable benchmark for its potential efficacy.
| Inhibitor | Target(s) | IC50 (PKCι) | Reported Anti-Invasive Effects | Key References |
| PKCι-IN-2 (Compound 49) | PKCι , PKC-α, PKC-ε | 2.8 nM | Hypothesized to be high, pending experimental validation. | [3] |
| Aurothiomalate | Atypical PKCs | Micromolar range | Inhibits transformed growth and invasion in non-small-cell lung cancer cells. | [4] |
| ICA-1S | PKCι/λ | Not specified | Decreased migratory behaviors of colorectal cancer cells. | [5] |
| ζ-Stat | PKCζ | Not specified | Decreased migratory behaviors of colorectal cancer cells. | [5] |
Note: The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. Based on its low nanomolar IC50, PKCι-IN-2 is expected to be a highly effective inhibitor of PKCι-driven cell invasion.
Signaling Pathway of PKCι in Cancer Invasion
The following diagram illustrates the signaling pathway through which PKCι is believed to promote cancer cell invasion, providing a basis for the inhibitory action of PKCι-IN-2.
Experimental Protocol: Matrigel Invasion Assay
This protocol provides a standardized method to assess the anti-invasive effects of PKCι-IN-2.
Materials:
-
Cancer cell line with known invasive potential
-
PKCι-IN-2 (and other comparator inhibitors)
-
Matrigel™ Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Fixation solution (e.g., methanol, paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/ml).
-
Add 50-100 µl of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/ml.
-
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium.
-
Add 500 µl of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µl of the cell suspension to the upper chamber of each insert. Include different concentrations of PKCι-IN-2 and control vehicle (e.g., DMSO) in the cell suspension.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours (incubation time should be optimized for the specific cell line).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Wash the inserts again with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the stained, invaded cells under a microscope. Count cells from at least 3-5 random fields of view per insert.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Matrigel Invasion Assay Workflow
The following diagram outlines the key steps in the Matrigel invasion assay.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of two forms of protein kinase C alpha, with different substrate specificities, from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKCι Inhibitors: PKCiota-IN-2 and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the protein kinase C iota (PKCι) inhibitor, PKCiota-IN-2, with other novel inhibitors of this therapeutically relevant oncogene. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for their studies.
Introduction to PKCι as a Drug Target
Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and has emerged as a significant target in cancer therapy. Overexpression and aberrant activation of PKCι are implicated in the proliferation, survival, and metastasis of various cancers. This has driven the development of specific inhibitors to probe its function and to serve as potential anti-cancer agents. This guide focuses on a comparative analysis of this compound and other notable novel PKCι inhibitors, including aurothioglucose, aurothiomalate, and ICA-1.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and the selected novel PKCι inhibitors.
| Inhibitor | Target | IC50 | Notes |
| This compound | PKCι | 2.8 nM | Direct kinase inhibition. |
| Aurothioglucose (ATG) | PKCι-Par6 Interaction | ~1 µM | Inhibits protein-protein interaction. |
| Aurothiomalate (ATM) | PKCι-Par6 Interaction | ~1 µM | Inhibits protein-protein interaction. |
| ICA-1 | PKCι | ~0.1 µM | Direct kinase inhibition. |
Table 1: Inhibitory Potency (IC50) of PKCι Inhibitors
| Inhibitor | Off-Target | IC50 / Activity | Selectivity Notes |
| This compound | PKC-α | 71 nM | Approximately 25-fold selective for PKCι over PKC-α.[1] |
| PKC-ε | 350 nM | Approximately 125-fold selective for PKCι over PKC-ε.[1] | |
| Aurothiomalate (ATM) | Other PB1-PB1 Interactions | No appreciable effect | Highly selective for the PKCι-Par6/p62 interaction over other tested PB1-PB1 domain interactions.[2] |
| ICA-1 | PKC-ζ | No inhibition observed | Specific for PKCι over the closely related atypical PKC isoform, PKC-ζ.[3][4] |
Table 2: Selectivity Profile of PKCι Inhibitors
Signaling Pathways and Experimental Workflows
To provide a better understanding of the mechanism of action of these inhibitors, the following diagrams illustrate the PKCι signaling pathway and a general workflow for an in vitro kinase assay.
Caption: Oncogenic PKCι Signaling Pathway.
Caption: General Experimental Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Detailed experimental protocols for the determination of IC50 values for each specific inhibitor are not always available in the public domain. The following are representative protocols based on commonly used methodologies.
Representative In Vitro Kinase Assay for Direct PKCι Inhibition (for this compound and ICA-1)
This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against PKCι kinase activity.
Materials:
-
Recombinant human PKCι enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
Test inhibitors (this compound or ICA-1) at various concentrations
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKCι enzyme, and the substrate (MBP).
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Fluorescence Resonance Energy Transfer (FRET)-based Assay for PKCι-Par6 Interaction (for Aurothioglucose and Aurothiomalate)
This protocol outlines a method to screen for inhibitors that disrupt the interaction between PKCι and its binding partner Par6.
Materials:
-
Recombinant PKCι tagged with a FRET donor (e.g., GST-PKCι)
-
Recombinant Par6 tagged with a FRET acceptor (e.g., His-Par6)
-
FRET buffer (e.g., PBS with 0.05% Tween 20)
-
Test inhibitors (Aurothioglucose or Aurothiomalate) at various concentrations
-
Microplate reader capable of measuring FRET signals
Procedure:
-
In a microplate, add the FRET buffer to each well.
-
Add the test inhibitor at a range of concentrations to the wells. A DMSO control should be included.
-
Add the FRET donor-tagged PKCι to all wells.
-
Add the FRET acceptor-tagged Par6 to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow the interaction to reach equilibrium.
-
Measure the FRET signal using a microplate reader (excitation at the donor's excitation wavelength and emission at the acceptor's emission wavelength).
-
A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the PKCι-Par6 interaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Conclusion
This compound is a highly potent and selective inhibitor of PKCι kinase activity. The novel inhibitors aurothioglucose and aurothiomalate act through a different mechanism by disrupting the protein-protein interaction between PKCι and Par6. ICA-1 is another potent and specific direct inhibitor of PKCι. The choice of inhibitor will depend on the specific research question. For studies investigating the direct catalytic function of PKCι, this compound and ICA-1 are excellent choices. For researchers interested in the consequences of disrupting the PKCι signaling complex, aurothioglucose and aurothiomalate provide valuable tools. Further comprehensive kinase profiling of aurothioglucose, aurothiomalate, and ICA-1 would be beneficial to fully characterize their selectivity and potential off-target effects.
References
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Aurothiomalate inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of PKCiota-IN-2: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι), must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While specific institutional guidelines may vary, a set of core principles governs the proper disposal of this small molecule inhibitor. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, alongside relevant biological context to underscore the importance of these procedures.
Quantitative Data Summary
For safe handling and experimentation, it is crucial to be aware of the key inhibitory concentrations of this compound.
| Target | IC₅₀ (nM) |
| PKCι | 2.8[1][2][3][4] |
| PKCα | 71[1][2][3][4] |
| PKCε | 350[1][2][3][4] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Inactivation of Neat Compound and Concentrated Stock Solutions
Due to its high potency, any remaining neat (powder) this compound or concentrated stock solutions should be inactivated before disposal. A common method for inactivating small molecule inhibitors is through chemical degradation.
-
Methodology:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Slowly add the this compound powder or concentrated stock solution to the basic solution while stirring. A general rule of thumb is to use a 10-fold excess of the basic solution by volume.
-
Allow the mixture to stir at room temperature for at least 24 hours. This process aims to hydrolyze and degrade the active compound.
-
After the inactivation period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Step 2: Segregation of Waste
Proper waste segregation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper should be collected in a designated, clearly labeled hazardous waste container.
-
Any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with this compound should also be disposed of in this container.
-
-
Liquid Waste:
-
The neutralized, inactivated solution from Step 1 should be collected in a designated hazardous liquid waste container.
-
Aqueous solutions containing low concentrations of this compound (e.g., from cell culture media or assay buffers) should also be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour these solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Step 3: Labeling and Storage
All waste containers must be properly labeled and stored.
-
Labeling: Use your institution's hazardous waste tags. The label should clearly state "Hazardous Waste" and include the full chemical name (this compound), concentration, and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for liquid waste containers to prevent spills.
Step 4: Arrange for Pickup and Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or sewer systems.
Mandatory Visualizations
To provide a clearer understanding of the biological context and the procedural workflow, the following diagrams are provided.
Caption: PKCι signaling pathway in inhibiting ferroptosis in esophageal cancer cells.[5]
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling PKCiota-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PKCiota-IN-2. The following procedural steps and recommendations are designed to ensure safe operational use and proper disposal of this potent and selective PKCι inhibitor.
Disclaimer: A formal Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on standard laboratory practices for handling potent, small-molecule kinase inhibitors and information available from chemical suppliers. It is imperative to supplement this guide with your institution's specific safety protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C24H21N5O | [1][2] |
| Molecular Weight | 395.46 g/mol | [1] |
| CAS Number | 2230055-52-2 | [1][2] |
| Form | Typically supplied as a powder or in a DMSO solution. | [1] |
| Purity | >98% (HPLC) | [3] |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL). | [1] |
| Intended Use | For research purposes only. Not for human consumption. | [1][2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Nitrile gloves are required. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. |
| Body Protection | A buttoned lab coat must be worn at all times. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Powder: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).[1][2]
-
Storage of Solutions: If purchased or prepared in a solvent such as DMSO, store the solution at -80°C for up to 1 year.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.[4]
-
Shipping: The compound may be shipped at ambient temperature or with blue ice; this will not affect product quality.[1]
Preparation of Solutions
-
Use a Fume Hood: All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Dissolution: To prepare a solution, use an appropriate solvent such as DMSO. Sonication may be recommended to aid dissolution.[1]
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Containment: When using this compound in experiments, ensure proper containment measures are in place to prevent spills and aerosol generation.
-
Avoid Contamination: Use dedicated laboratory equipment or thoroughly clean equipment after use to prevent cross-contamination.
Spill Management
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of unused powder, contaminated gloves, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: Follow your institution's guidelines for the final disposal of chemical waste through a licensed environmental services vendor.
Safety and Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
